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Carboplatin-d4

Cat. No.: B13842119
M. Wt: 377.30 g/mol
InChI Key: DVQHYTBCTGYNNN-VKQZZNDOSA-N
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Description

Carboplatin-d4 is a useful research compound. Its molecular formula is C6H14N2O4Pt and its molecular weight is 377.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O4Pt B13842119 Carboplatin-d4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O4Pt

Molecular Weight

377.30 g/mol

IUPAC Name

azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;;

InChI Key

DVQHYTBCTGYNNN-VKQZZNDOSA-N

Isomeric SMILES

[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt]

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Carboplatin-d4: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboplatin-d4, a deuterated analog of the widely used anticancer agent Carboplatin. This document details its chemical structure, physicochemical properties, and its critical role in analytical and research settings. Experimental protocols for its use and a summary of its mechanism of action are also included to support its application in drug development and scientific investigation.

Chemical Structure and Properties

This compound is the deuterium-labeled form of Carboplatin, a second-generation platinum-containing anticancer drug. The deuterium atoms are incorporated into the cyclobutane ring of the molecule. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Carboplatin in biological matrices.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name (SP-4-2)-Diammine[1,1-cyclobutane-d4-dicarboxylato(2-)-κO,κO']platinum[2][3]
Synonyms cis-Diammine(1,1-cyclobutane-d4-dicarboxylato)platinum(II), CBDCA-d4[3]
Molecular Formula C₆H₈D₄N₂O₄Pt[2]
Molecular Weight 375.27 g/mol [2]
Appearance White Solid[3]
Solubility Sparingly soluble in water
Storage 2-8°C Refrigerator, Under Inert Atmosphere[3]

Synthesis of this compound

A general synthetic route for unlabeled Carboplatin involves the reaction of cis-diamminediaquaplatinum(II) with 1,1-cyclobutanedicarboxylic acid. The cis-diamminediaquaplatinum(II) is typically generated in situ from cisplatin or its derivatives.[4]

To synthesize this compound, one would first need to prepare 1,1-cyclobutanedicarboxylic acid-d4. This could potentially be achieved through methods of hydrogen-isotope exchange on the cyclobutane ring of 1,1-cyclobutanedicarboxylic acid or by starting the synthesis of the cyclobutane ring with deuterated building blocks. Once the deuterated dicarboxylic acid is obtained, it would be reacted with a suitable platinum(II) precursor to yield this compound.

Mechanism of Action

As a deuterated analog, the mechanism of action of this compound is identical to that of Carboplatin. Carboplatin acts as an alkylating-like agent. After administration, the dicarboxylate ligand is slowly hydrolyzed, and the resulting aquated platinum species becomes a reactive electrophile. This activated form of Carboplatin then binds to DNA, forming intrastrand and interstrand cross-links, primarily at the N7 position of guanine and adenine residues. These DNA adducts distort the DNA structure, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Carboplatin_Mechanism_of_Action Carboplatin This compound Activation Intracellular Activation (Hydrolysis) Carboplatin->Activation Enters Cell Active_Species Reactive Platinum Species Activation->Active_Species DNA_Adducts DNA Cross-links (Intra- and Interstrand) Active_Species->DNA_Adducts Binds to DNA Nuclear DNA DNA->DNA_Adducts Inhibition_Replication Inhibition of DNA Replication DNA_Adducts->Inhibition_Replication Inhibition_Transcription Inhibition of Transcription DNA_Adducts->Inhibition_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Inhibition_Replication->Cell_Cycle_Arrest Inhibition_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of this compound.

Experimental Protocols: Analytical Applications

This compound is predominantly used as an internal standard in the quantitative analysis of Carboplatin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the determination of Carboplatin in human plasma ultrafiltrate.

4.1. Sample Preparation

  • Thaw frozen human plasma samples to room temperature.

  • Perform ultrafiltration of the plasma to separate the protein-free fraction containing unbound Carboplatin.

  • To a known volume of the plasma ultrafiltrate, add a specific amount of this compound solution of a known concentration to serve as the internal standard.

  • Add acetonitrile to the sample to precipitate any remaining proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a well of a 96-well plate for analysis.

4.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of the polar Carboplatin molecule.

    • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency.

    • Flow Rate: The flow rate is typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carboplatin and this compound are monitored.

      • Carboplatin: The transition of the parent ion to a specific fragment ion is measured.

      • This compound: The transition of the deuterated parent ion to its corresponding fragment ion is measured.

    • Quantification: The ratio of the peak area of Carboplatin to the peak area of the this compound internal standard is used to calculate the concentration of Carboplatin in the original sample by comparing it to a calibration curve prepared with known concentrations of Carboplatin and a constant concentration of this compound.

Experimental_Workflow_LCMS Start Start: Human Plasma Sample Ultrafiltration Ultrafiltration Start->Ultrafiltration Add_IS Add this compound (Internal Standard) Ultrafiltration->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Injection Inject into LC-MS/MS System Supernatant->LC_Injection HILIC HILIC Separation LC_Injection->HILIC MS_Detection MS/MS Detection (MRM Mode) HILIC->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

LC-MS/MS experimental workflow.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Carboplatin. Its use as an internal standard allows for accurate and precise quantification of the drug in complex biological matrices, which is crucial for pharmacokinetic, bioequivalence, and other clinical and preclinical studies. While detailed synthesis protocols are not widely published, its analytical applications are well-documented, enabling robust and reliable bioanalytical method development. The identical mechanism of action to its non-deuterated counterpart ensures its relevance in biological studies where isotopic labeling is required for tracing purposes.

References

Synthesis and Characterization of Deuterated Carboplatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated carboplatin, specifically focusing on carboplatin-d4. This isotopically labeled analog is a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines a proposed synthesis pathway, detailed characterization methodologies, and a summary of its mechanism of action.

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[1] Its mechanism of action involves the formation of platinum-DNA adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.[2] Deuterated carboplatin, typically with deuterium atoms on the cyclobutane ring (this compound), serves as a stable isotope-labeled internal standard for mass spectrometry-based quantification, enabling more accurate and precise measurements in biological matrices.[3][4] The molecular formula for this compound is C₆H₈D₄N₂O₄Pt, with a molecular weight of approximately 375.27 g/mol .[5][6]

Synthesis of Deuterated Carboplatin (this compound)

The synthesis of this compound involves a multi-step process that mirrors the synthesis of carboplatin, with the key difference being the use of a deuterated precursor for the cyclobutane dicarboxylate ligand. A proposed synthetic route is detailed below.

Proposed Synthesis of 1,1-Cyclobutanedicarboxylic Acid-d4

A potential route to synthesize the deuterated precursor, 1,1-cyclobutanedicarboxylic acid-d4, is through the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate-d4. The deuterated diester can be prepared by the condensation of diethyl malonate with a deuterated trimethylene bromide (1,3-dibromopropane-d6).

Synthesis of this compound

The synthesis of this compound can be achieved by reacting a cis-diiodo Pt(II) complex with an aqueous solution of silver nitrate to form a platinum(II)-aquocomplex. This is followed by the addition of 1,1-cyclobutanedicarboxylic acid-d4. A general procedure, adapted from a patented method for carboplatin synthesis, is provided.[7]

Experimental Protocol:

  • Preparation of the cis-diiodo Pt(II) complex: An aqueous solution of potassium tetrachloroplatinate (K₂PtCl₄) is reacted with a potassium iodide solution, followed by the addition of an aqueous ammonia solution to precipitate the cis-diamminediiodoplatinum(II) complex.

  • Formation of the Platinum(II)-aquocomplex: The cis-diamminediiodoplatinum(II) complex is then reacted with an aqueous silver nitrate solution. This reaction is stirred at a temperature below 100°C.

  • Precipitation of Excess Silver Ions: An alkali or alkaline earth halide is added to precipitate any excess silver ions. The resulting silver halide is removed by filtration.

  • Reaction with Deuterated Ligand: A solution of 1,1-cyclobutanedicarboxylic acid-d4 is added to the aqueous solution of the platinum(II)-aquocomplex. The mixture is stirred for several hours (e.g., overnight) at a controlled temperature (e.g., 20-30°C).

  • Purification: The final product, this compound, can be purified by filtration through activated charcoal and subsequent crystallization.

Synthesis Workflow:

Synthesis_Workflow K2PtCl4 K₂PtCl₄ cis_diiodo_Pt cis-Diamminediiodoplatinum(II) K2PtCl4->cis_diiodo_Pt KI KI KI->cis_diiodo_Pt NH3 NH₃ NH3->cis_diiodo_Pt Pt_aquo Platinum(II)-aquocomplex cis_diiodo_Pt->Pt_aquo AgNO3 AgNO₃ AgNO3->Pt_aquo Carboplatin_d4 This compound Pt_aquo->Carboplatin_d4 d4_acid 1,1-Cyclobutanedicarboxylic Acid-d4 d4_acid->Carboplatin_d4

Caption: Proposed synthesis workflow for deuterated carboplatin (this compound).

Characterization of Deuterated Carboplatin

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated carboplatin. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the extent of deuterium incorporation.

Experimental Protocol (LC-MS/MS):

  • Chromatography: Reversed-phase chromatography is commonly used.[8]

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of acetic acid.[8]

    • Flow Rate: 0.2 mL/min.[8]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically employed.[8]

    • Detection: Selected reaction monitoring (SRM) can be used for quantification.[3]

Data Presentation:

ParameterExpected Value for CarboplatinExpected Value for this compound
Molecular Weight ~371.2 g/mol ~375.3 g/mol [5]
m/z of [M+H]⁺ ~372.2~376.3
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the molecule and verify the location of deuterium labeling. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclobutane ring will be absent or significantly reduced in intensity compared to the spectrum of non-deuterated carboplatin.

Data Presentation:

Proton EnvironmentExpected ¹H Chemical Shift (δ) for CarboplatinExpected Observation for this compound
-CH₂- (cyclobutane) MultipletAbsent or significantly reduced signal
-NH₃ Broad singletUnchanged

Mechanism of Action and Signaling Pathway

Carboplatin exerts its cytotoxic effects through a well-established mechanism of action that culminates in the induction of apoptosis in cancer cells.

Cellular Uptake and Activation

Carboplatin enters the cell and undergoes hydrolysis of the 1,1-cyclobutanedicarboxylate ligand, which activates the molecule, making it positively charged.[2] This activation process is slower than that of its predecessor, cisplatin.[9]

DNA Adduct Formation

The activated carboplatin molecule covalently binds to nucleophilic sites on DNA, primarily at the N7 position of guanine bases.[9] This binding results in the formation of various DNA adducts, including intrastrand and interstrand crosslinks.[10] These crosslinks distort the DNA double helix, thereby inhibiting DNA replication and transcription.[2]

DNA Damage Response and Apoptosis

The formation of platinum-DNA adducts triggers the cell's DNA damage response (DDR) pathways.[11] If the DNA damage is too extensive to be repaired, cell cycle arrest is initiated, followed by the induction of apoptosis (programmed cell death).[10]

Signaling Pathway:

Carboplatin_Pathway cluster_cell Cancer Cell Carboplatin_in Carboplatin (extracellular) Carboplatin_cell Carboplatin (intracellular) Carboplatin_in->Carboplatin_cell Uptake Activated_Carboplatin Activated Carboplatin Carboplatin_cell->Activated_Carboplatin Hydrolysis DNA_adduct Platinum-DNA Adducts Activated_Carboplatin->DNA_adduct DNA Nuclear DNA DNA->DNA_adduct DDR DNA Damage Response (DDR) Activation DNA_adduct->DDR Triggers Cell_cycle_arrest Cell Cycle Arrest DDR->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

Note on Carboplatin-d4: this compound is a deuterated analog of Carboplatin, where four hydrogen atoms have been replaced by deuterium isotopes. This isotopic substitution is primarily intended to alter the drug's in vivo pharmacokinetic properties by strengthening specific chemical bonds, thereby affecting metabolism. The fundamental in vitro mechanism of action, which involves direct interaction with DNA, is identical to that of non-deuterated Carboplatin. Therefore, this guide will detail the well-established in vitro mechanism of Carboplatin.

Core Mechanism: Covalent DNA Adduct Formation

Carboplatin is a second-generation platinum-based chemotherapeutic agent belonging to the class of alkylating agents.[1][2] Unlike its predecessor, cisplatin, Carboplatin's structure includes a more stable bidentate cyclobutanedicarboxylate ligand, which results in a slower hydrolysis rate and a different toxicity profile.[3][4] Its cytotoxic effects are mediated through the formation of covalent adducts with DNA, which ultimately inhibits DNA replication and transcription, leading to cell death.[5][6]

Intracellular Activation (Aquation)

Carboplatin is administered in an inactive form. Once it enters the cell, the low intracellular chloride concentration facilitates a slow hydrolysis process known as aquation.[1][3] In this reaction, the cyclobutanedicarboxylate leaving group is replaced by water molecules, forming reactive monoaqua and diaqua platinum intermediates.[3][5][7] This activation step is crucial for the drug to become a potent electrophile capable of reacting with nucleophilic sites on DNA.[5]

DNA Binding and Crosslink Formation

The activated, positively charged platinum species then bind covalently to DNA.[5] The primary targets are the N7 positions of purine bases, particularly guanine and, to a lesser extent, adenine.[1][3] This initial reaction forms a monoadduct, where a single bond is formed between the platinum atom and a DNA base.[2][8]

This monoadduct can then react further to form more complex and cytotoxic lesions known as diadducts or crosslinks. The predominant forms are:

  • 1,2-Intrastrand Crosslinks: The most common adduct, where the platinum atom links two adjacent guanine (GpG) bases on the same DNA strand.[9]

  • 1,3-Intrastrand Crosslinks: Links between two guanine bases separated by another nucleotide (GpNpG).

  • Interstrand Crosslinks: A less frequent but highly cytotoxic lesion where the platinum atom links guanine bases on opposite DNA strands.[1][2][3]

  • DNA-Protein Crosslinks: The platinum complex can also form crosslinks between DNA and nearby proteins.[3]

These adducts, particularly the inter- and intrastrand crosslinks, introduce significant distortions into the DNA double helix, creating a structural bend and unwinding of the DNA.[1] This distortion is the primary trigger for the subsequent cellular responses.

G cluster_0 Extracellular Space cluster_1 Intracellular Environment (Low Cl⁻) Carboplatin Carboplatin (Inactive) Activated_Pt Activated Platinum Species (Monoaqua/Diaqua Intermediates) Carboplatin->Activated_Pt Hydrolysis (Aquation) - Cyclobutanedicarboxylate Monoadduct Platinum-DNA Monoadduct Activated_Pt->Monoadduct Binds to N7 of Guanine Intrastrand 1,2-Intrastrand Crosslink (GpG) Monoadduct->Intrastrand Forms Diadduct (Most Common) Interstrand Interstrand Crosslink Monoadduct->Interstrand Forms Diadduct (Highly Cytotoxic) DNA Nuclear DNA

Caption: Carboplatin activation and DNA adduct formation pathway.

Cellular Response to DNA Damage

The formation of platinum-DNA adducts does not immediately cause cell death. Instead, it initiates a cascade of cellular signaling events known as the DNA Damage Response (DDR).[9]

Damage Recognition and Signaling Cascade

The structural distortions in DNA caused by carboplatin adducts are recognized by cellular sensor proteins, such as high-mobility group (HMG) domain proteins. This recognition triggers the activation of master kinase signaling pathways, primarily involving ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets to coordinate the cellular response.

Cell Cycle Arrest

A critical outcome of the DDR is the activation of cell cycle checkpoints.[1] This provides the cell with time to repair the damaged DNA before proceeding with replication (S phase) or mitosis (M phase). Carboplatin has been shown to induce cell cycle arrest, most notably at the S and G2/M phases.[1][10] The activation of p53, a key tumor suppressor protein, plays a crucial role in this process by inducing the expression of checkpoint proteins like p21.[1][9]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR signaling pathways shift from promoting repair to initiating programmed cell death, or apoptosis.[3][9] The p53 pathway is central to this decision. Activated p53 can induce the expression of pro-apoptotic proteins such as BAX and PUMA, which trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the activation of a cascade of caspase enzymes, the executioners of apoptosis, resulting in systematic cell dismantling.[11]

G cluster_0 DNA Damage & Recognition cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Damage Carboplatin-DNA Adducts (Helix Distortion) Sensors Damage Sensor Proteins (e.g., HMG-box) Damage->Sensors Recognition ATM_ATR ATM / ATR Kinases Sensors->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 Phosphorylation Repair DNA Repair Attempt ATM_ATR->Repair Arrest Cell Cycle Arrest (S or G2/M Phase) p53->Arrest Induces p21 Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces BAX, PUMA Repair->Apoptosis If Repair Fails

Caption: DNA damage response pathway initiated by Carboplatin.

Key In Vitro Experimental Methodologies

The characterization of Carboplatin's mechanism of action relies on a suite of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to determine the cytotoxic effect of a drug and to calculate its IC50 (half-maximal inhibitory concentration).

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.[12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[14][15]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[14]

  • MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration on a logarithmic scale to generate a dose-response curve and calculate the IC50 value.

Apoptosis Detection Assay (Annexin V / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V.[18][19]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[17][18]

  • PI Addition: Add 5 µL of Propidium Iodide staining solution and incubate for 5-15 minutes.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[17]

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Add Serial Dilutions of this compound Seed->Treat Incubate 3. Incubate (e.g., 72 hours) Treat->Incubate MTT 4. Add MTT Reagent (Incubate 4 hours) Incubate->MTT Solubilize 5. Add Solubilizer (e.g., DMSO) MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Analyze 7. Plot Dose-Response & Calculate IC50 Read->Analyze

Caption: Experimental workflow for IC50 determination using an MTT assay.

Quantitative Analysis of Carboplatin's In Vitro Effects

The efficacy of Carboplatin varies significantly across different cancer cell types. This is typically quantified by the IC50 value, representing the drug concentration required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeCarboplatin IC50 (µM)Incubation Time (h)Assay MethodReference
OVCAR-3Ovarian Adenocarcinoma< 4072ATP-based luminescence[20]
KuramochiOvarian Carcinoma> 8572ATP-based luminescence[20]
OVCAR8Ovarian Carcinoma> 8572ATP-based luminescence[20]
A2780Ovarian Carcinoma17 ± 6.01Not SpecifiedMTT Assay[21]
SKOV3Ovarian Adenocarcinoma100 ± 4.38Not SpecifiedMTT Assay[21]
UM-EC-1Endometrial Adenocarcinoma~3.2 (1.20 µg/mL)Not SpecifiedClonogenic Assay[22]
UM-EC-2Endometrial Adenocarcinoma~1.4 (0.52 µg/mL)Not SpecifiedClonogenic Assay[22]
RL95-2Endometrial Adenocarcinoma~0.26 (0.096 µg/mL)Not SpecifiedClonogenic Assay[22]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific viability assay used.[23]

DNA Adduct Quantification

Studies using highly sensitive techniques like accelerator mass spectrometry (AMS) have quantified the formation of carboplatin-DNA adducts. In bladder cancer cells treated with a therapeutic dose, adduct levels can range from approximately 100 to 1,000 monoadducts per 10^8 nucleotides.[8] Combination therapy with agents like paclitaxel can increase the formation of these adducts.[24]

References

An In-depth Technical Guide to Carboplatin-d4: Physicochemical Properties, Experimental Protocols, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Carboplatin-d4, a deuterated analog of the widely used antineoplastic agent, Carboplatin. This document details experimental protocols for its analysis and elucidates its mechanism of action through signaling pathway diagrams. The information presented is intended to support research, development, and application of this stable isotope-labeled compound in various scientific disciplines.

Physicochemical Properties

This compound is a deuterated form of Carboplatin, where four hydrogen atoms on the cyclobutane ring are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Carboplatin.

General Properties
PropertyValueReference
Chemical Name (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO']-platinum-d4[1]
Synonyms CBDCA-d4, cis-Diammine(1,1-cyclobutanedicarboxylato)platinum(II)-d4[2]
Appearance White to off-white solid/crystalline powder[2][3]
Purity ≥95%[4]
Chemical and Physical Data
PropertyValueReference
Molecular Formula C₆H₈D₄N₂O₄Pt[2]
Molecular Weight 375.28 g/mol [2]
Unlabeled CAS Number 41575-94-4[2][5]
Melting Point 228-230°C (for Carboplatin)[6]
Storage Temperature 2-8°C, under inert atmosphere[1]
Solubility

The solubility of this compound is expected to be very similar to that of Carboplatin.

SolventSolubility (for Carboplatin)Reference
WaterApproximately 14 mg/mL[3][7][8]
Phosphate Buffered Saline (PBS), pH 7.2Approximately 1 mg/mL[4]
EthanolVirtually insoluble[3][7][8]
AcetoneVirtually insoluble[3][7][8]
DimethylacetamideVirtually insoluble[3][7][8]
Stability

This compound, like Carboplatin, is stable as a solid. In aqueous solutions, its stability is dependent on the concentration, temperature, and storage conditions. Reconstituted solutions are generally recommended for use within a short timeframe.[9] Aqueous solutions of Carboplatin have been shown to be stable for up to 24 hours at room temperature.[8] For longer-term storage, refrigeration is recommended. The stability of Carboplatin solutions in various infusion fluids such as 5% dextrose and 0.9% sodium chloride has been studied, indicating stability for several days under specific conditions.[10][11]

Experimental Protocols

Synthesis of this compound (Proposed)

G K2PtCl4 K₂[PtCl₄] PtI2_NH3_2 cis-[Pt(NH₃)₂I₂] K2PtCl4->PtI2_NH3_2 KI, NH₃ Pt_aqua cis-[Pt(NH₃)₂ (H₂O)₂]²⁺ PtI2_NH3_2->Pt_aqua AgNO₃ AgNO3 AgNO₃ AgNO3->Pt_aqua Carboplatin_d4 This compound Pt_aqua->Carboplatin_d4 CBDCA_d4 1,1-Cyclobutanedicarboxylic acid-d4 CBDCA_d4->Carboplatin_d4

Caption: Proposed synthetic workflow for this compound.

Methodology:

  • Synthesis of cis-diamminediiodoplatinum(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is reacted with potassium iodide (KI) to form K₂[PtI₄]. Subsequent reaction with ammonia (NH₃) yields the intermediate cis-diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂]).[12]

  • Formation of the Aqua Complex: The diiodo complex is then treated with silver nitrate (AgNO₃) to precipitate silver iodide (AgI), resulting in the formation of the diaqua complex, cis-diamminediaquaplatinum(II) (cis-[Pt(NH₃)₂(H₂O)₂]²⁺).[12]

  • Final Reaction: The diaqua complex is reacted with 1,1-cyclobutanedicarboxylic acid-d4. The reaction is typically carried out in an aqueous solution, and the pH is adjusted to facilitate the formation of this compound.[12]

  • Purification: The final product can be purified by crystallization from water.[14]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the analysis of Carboplatin and its deuterated analog.

G Sample Sample Preparation (e.g., Plasma ultrafiltrate) HPLC HPLC System Sample->HPLC Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC->Column Detection UV Detection (e.g., 230 nm) Column->Detection MobilePhase Mobile Phase (e.g., Water:Acetonitrile) MobilePhase->HPLC Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.[15][16]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile is common.[8][15]

    • Flow Rate: A typical flow rate is around 1.0 - 2.0 mL/min.[8][15]

    • Detection: UV detection at a wavelength of approximately 230 nm is suitable for quantification.[8][15]

  • Sample Preparation: For analysis in biological matrices such as plasma, a protein precipitation step followed by solid-phase extraction or ultrafiltration is often necessary to remove interfering substances.[17]

  • Standard Preparation: Standard solutions of this compound are prepared in a suitable solvent, typically water, to generate a calibration curve for quantification.[8]

Mechanism of Action and Signaling Pathway

The cytotoxic action of this compound is identical to that of Carboplatin. It acts as a DNA alkylating agent, leading to cell death.

Cellular Uptake and Activation

Carboplatin enters the cell and undergoes hydrolysis, a process where the dicarboxylate ligand is slowly replaced by water molecules. This activation step is crucial for its DNA binding activity.[18][19]

DNA Adduct Formation

The activated platinum species is a potent electrophile that reacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[18][20] This leads to the formation of various DNA adducts, including:

  • Intrastrand cross-links: Between adjacent purine bases on the same DNA strand.[18][21]

  • Interstrand cross-links: Between purine bases on opposite DNA strands.[18][21]

  • DNA-protein cross-links. [18]

These DNA adducts distort the DNA double helix, which in turn interferes with critical cellular processes.

Cellular Response to DNA Damage

The formation of Carboplatin-DNA adducts triggers a cascade of cellular events:

  • Inhibition of DNA Replication and Transcription: The distorted DNA structure physically blocks the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.[19][22][23]

  • Cell Cycle Arrest: The cell's DNA damage response (DDR) pathways are activated, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[18]

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis).[18][22]

G cluster_cell Cancer Cell Carboplatin_in This compound (extracellular) Carboplatin_cell This compound (intracellular) Carboplatin_in->Carboplatin_cell Cellular Uptake Activation Aquation/ Hydrolysis Carboplatin_cell->Activation Active_Pt Activated Platinum Species Activation->Active_Pt DNA Nuclear DNA Active_Pt->DNA Binds to Guanine N7 Adducts DNA Adducts (Intra/Interstrand Cross-links) DNA->Adducts Inhibition Inhibition of DNA Replication & Transcription Adducts->Inhibition CellCycleArrest Cell Cycle Arrest (G2/M) Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

References

Technical Guide: Carboplatin-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of Carboplatin-d4, a deuterated analog of the anticancer agent Carboplatin. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical assays or for other research purposes.

Overview of this compound

This compound is the deuterium-labeled version of Carboplatin.[1] Stable isotope-labeled compounds like this compound are crucial in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. They serve as ideal internal standards for the accurate quantification of the unlabeled drug in biological matrices.[1] The deuterium substitution provides a mass shift that allows for its differentiation from the endogenous analyte without significantly altering its chemical and physical properties.[1]

Carboplatin itself is a platinum-based chemotherapy drug that acts as a DNA synthesis inhibitor.[1][2] It binds to DNA, creating adducts that inhibit replication and transcription, ultimately leading to cell death.[1][3] It is a second-generation platinum drug developed to reduce the severe side effects, such as nephrotoxicity, associated with its parent compound, cisplatin.[4][5]

Sourcing this compound for Research

Several suppliers provide this compound for research use. When selecting a supplier, it is critical to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and quality of the compound.[6] Below is a summary of specifications from various suppliers.

SupplierProduct NamePurityMolecular FormulaMolecular WeightCAS Number (Unlabeled)Notes
Santa Cruz Biotechnology This compound98%C₆H₈D₄N₂O₄Pt375.2741575-94-4Anti-neoplastic agent.[4]
Pharmaffiliates This compoundN/AC₆H₈D₄N₂O₄Pt375.2741575-94-4For use as a pharmaceutical standard, intermediate.[5][7]
Simson Pharma This compoundN/AC₆H₈D₄N₂O₄Pt375.30N/AAvailable via custom synthesis, CoA provided.[6]
MedchemExpress This compoundN/AN/AN/AN/ADeuterium labeled Carboplatin.[1]
LGC Standards This compoundN/AN/AN/AN/AFor pharmaceutical analytical testing.[8]
Aquigen Bio Sciences This compoundN/AN/AN/AN/AHigh-quality reference standard.[9]

Mechanism of Action: Carboplatin

Carboplatin exerts its cytotoxic effects by interfering with DNA structure and function. The process is initiated by its entry into the cell, where it undergoes hydrolysis, a process slower than that of cisplatin, which contributes to its different toxicity profile.[10][11]

  • Cellular Uptake & Activation: Carboplatin enters the cell and the low chloride concentration facilitates the hydrolysis of its dicarboxylate ligand, activating the molecule.[3][11][12]

  • DNA Binding: The activated platinum complex becomes a reactive electrophile that binds to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[10][11]

  • Cross-link Formation: This binding results in the formation of DNA adducts, including intra-strand and inter-strand cross-links.[10][11][13] These cross-links distort the DNA helix.

  • Cellular Response: The DNA damage triggers cellular responses, including the activation of DNA repair mechanisms, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[3][10]

The following diagram illustrates the signaling pathway of Carboplatin's mechanism of action.

Carboplatin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Carboplatin_ext Carboplatin Carboplatin_int Carboplatin Carboplatin_ext->Carboplatin_int Cellular Uptake Activation Hydrolysis & Activation Carboplatin_int->Activation Active_Pt Activated Platinum Complex Activation->Active_Pt DNA Nuclear DNA Active_Pt->DNA Binds to N7 of Guanine/Adenine Adducts Platinum-DNA Adducts (Intra/Inter-strand Cross-links) DNA->Adducts Replication_Block Inhibition of DNA Replication & Transcription Adducts->Replication_Block DDR DNA Damage Response (DDR) Activation Adducts->DDR Apoptosis Apoptosis Replication_Block->Apoptosis DDR->Apoptosis

Carboplatin's intracellular mechanism of action.

Experimental Protocol: Quantification of Carboplatin in Human Plasma via LC-MS/MS

This section details a representative method for the determination of Carboplatin in a biological matrix (e.g., human plasma) using this compound as an internal standard (IS). This protocol is a synthesis of methodologies described in published research.[14][15][16]

Objective: To accurately quantify the concentration of intact Carboplatin in human plasma.

Materials:

  • Carboplatin and this compound (as IS) reference standards

  • Human plasma (with anticoagulant)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC column (e.g., C18 or HILIC)[14][15]

  • LC-MS/MS system (e.g., AB Sciex API-4000 or similar)[14]

Procedure:

  • Standard and IS Preparation:

    • Prepare stock solutions of Carboplatin and this compound in a suitable solvent (e.g., water).

    • Create a series of calibration standards by spiking blank human plasma with known concentrations of Carboplatin (e.g., 50 to 10,000 ng/mL).[14]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Prepare a working solution of the this compound internal standard.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add a fixed amount of the this compound IS working solution to each sample.

    • Add protein precipitation agent (e.g., 3 volumes of acetonitrile).[14]

    • Vortex vigorously to mix and precipitate plasma proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Perform separation on an appropriate HPLC column. Elution can be achieved using a gradient with formic acid in water (Mobile Phase A) and formic acid in an organic solvent like methanol or acetonitrile (Mobile Phase B).[14]

    • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14]

    • Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Carboplatin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the Carboplatin and this compound (IS) MRM transitions.

    • Calculate the peak area ratio (Carboplatin / this compound).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Carboplatin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC HPLC Separation Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Concentration Calibrate->Quantify

Workflow for Carboplatin quantification using LC-MS/MS.

References

Unraveling the Mass Spectrum of Carboplatin-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrum of Carboplatin-d4, a deuterated analog of the widely used anticancer drug Carboplatin. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of Carboplatin in biological matrices. Herein, we detail the expected mass spectral characteristics, fragmentation patterns, and a generalized experimental protocol for its analysis.

This compound serves as an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate quantification of Carboplatin by correcting for matrix effects and variations in instrument response.[1][2] An understanding of its mass spectral behavior is paramount for method development, validation, and routine sample analysis.

Mass Spectral Data of this compound

Mass spectrometric analysis of this compound is typically performed using positive ion electrospray ionization (ESI). The deuteration of the cyclobutane ring in this compound results in a 4 Dalton mass shift compared to the unlabeled drug.

Table 1: Key Mass Spectral Information for this compound

ParameterValueReference
Molecular FormulaC₆H₈D₄N₂O₄Pt[3]
Monoisotopic Mass375.0696 DaCalculated
Precursor Ion ([M+H]⁺)m/z 376.1Inferred from[4]
Primary Fragment Ionm/z 298.0Inferred from[5]
Common MRM Transitionm/z 376.1 → 298.0Inferred from[5]

Fragmentation Pathway of this compound

The fragmentation of the this compound precursor ion ([M+H]⁺ at m/z 376.1) is analogous to that of unlabeled Carboplatin. The primary fragmentation event observed in tandem mass spectrometry involves the neutral loss of the dicarboxylate group along with a proton rearrangement.

The fragmentation can be summarized as follows:

[C₆H₈D₄N₂O₄Pt + H]⁺ → [C₂H₈D₄N₂Pt]⁺ + C₄H₂O₄

This corresponds to the transition from the protonated molecule to a fragment ion that has lost the cyclobutanedicarboxylic acid moiety.

Fragmentation_Pathway precursor This compound [M+H]⁺ m/z = 376.1 fragment Fragment Ion [M+H - C₄H₂O₄]⁺ m/z = 298.0 precursor->fragment CID neutral_loss Neutral Loss (C₄H₂O₄)

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

The following provides a generalized experimental protocol for the analysis of this compound, typically as an internal standard for the quantification of Carboplatin in a biological matrix such as human plasma.

1. Sample Preparation:

  • Protein precipitation of the plasma sample is a common and effective method.

  • To 100 µL of plasma, add a working solution of this compound (as the internal standard) and a protein precipitating agent such as acetonitrile.[4]

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is often suitable for separation.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[4]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization in the positive ion mode (ESI+).[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific transition for this compound.[4]

  • MRM Transition:

    • Q1 (Precursor Ion): m/z 376.1

    • Q3 (Product Ion): m/z 298.0

The workflow for a typical bioanalytical method using this compound as an internal standard is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MRM Detection (m/z 376.1 -> 298.0) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis Quantification

Caption: General experimental workflow for the quantification of Carboplatin using this compound.

Conclusion

This technical guide provides essential information on the mass spectrum of this compound for researchers and scientists in the field of drug development and analysis. The predictable mass shift and analogous fragmentation to unlabeled Carboplatin make it an ideal internal standard for robust and accurate bioanalytical methods. The provided data and protocols serve as a foundational resource for the implementation of this compound in quantitative LC-MS/MS assays.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Carboplatin Using Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian and lung cancer.[1][2] Accurate quantification of carboplatin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity.[3][4] The use of a stable isotope-labeled internal standard, such as Carboplatin-d4, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response.

This document provides detailed application notes and protocols for the quantitative analysis of carboplatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the plasma sample. Both the analyte (carboplatin) and the internal standard (this compound) are extracted from the plasma and then separated by high-performance liquid chromatography (HPLC). The separated compounds are then detected and quantified by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. The ratio of the peak area of carboplatin to that of this compound is used to calculate the concentration of carboplatin in the sample.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add this compound (Internal Standard) plasma->is_add protein_precip Protein Precipitation (e.g., with Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute/Reconstitute supernatant->dilute hplc HPLC Separation dilute->hplc Inject ms Tandem MS Detection (SRM Mode) hplc->ms peak_integration Peak Integration ms->peak_integration ratio_calc Calculate Peak Area Ratio (Carboplatin / this compound) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification logical_relationship cluster_drug_action Mechanism of Action cluster_cellular_effect Cellular Consequences carboplatin Carboplatin (inactivated form) activation Intracellular Activation (loss of cyclobutanedicarboxylate ligand) carboplatin->activation reactive_pt Reactive Platinum Complex activation->reactive_pt dna_binding Binds to DNA reactive_pt->dna_binding dna_crosslinks Intra- and Inter-strand DNA Cross-links dna_binding->dna_crosslinks inhibit_synthesis Inhibition of DNA Synthesis and Replication dna_crosslinks->inhibit_synthesis apoptosis Induction of Apoptosis (Cell Death) inhibit_synthesis->apoptosis

References

Application Notes and Protocols for Carboplatin-d4 Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Carboplatin for analysis, with a focus on methods utilizing its deuterated internal standard, Carboplatin-d4. The following sections offer a comprehensive guide to various extraction techniques from biological matrices, primarily human plasma and plasma ultrafiltrate, to ensure accurate and reproducible quantification by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Carboplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers.[1][2] Accurate measurement of Carboplatin concentrations in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of these analytical methods.[3][4] Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to isolate the analyte of interest, thereby enhancing the sensitivity and reliability of the analysis.

This guide details three common and effective sample preparation techniques:

  • Protein Precipitation (PPT): A straightforward and rapid method for removing proteins from plasma samples.

  • Solid-Phase Extraction (SPE): A technique that provides cleaner extracts by utilizing a solid sorbent to isolate the analyte.

  • Hybrid Solid-Phase Extraction-Precipitation (HybridSPE-PPT): A combination method that leverages the simplicity of protein precipitation with the enhanced cleanup of solid-phase extraction to remove phospholipids.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes key quantitative parameters associated with the described techniques to aid in method selection.

ParameterProtein Precipitation (Acetonitrile)Solid-Phase Extraction (SPE)HybridSPE-Precipitation
Recovery >25% (for HybridSPE-PPT which includes a precipitation step)[5]Plasma Ultrafiltrate: 58.7% Tumor Homogenate: 45.8%[2]>25%[5]
Linearity Range 10 - 2000 ng/mL[6]0.07 - 2.5 µg/mL (Plasma Ultrafiltrate) 0.03 - 1.3 µg/mL (Tumor)[2]2.00 - 2000 ng/mL[5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[6]0.07 µg/mL (Plasma Ultrafiltrate) 0.03 µg/mL (Tumor)[2]2.00 ng/mL[5]
Intra-day Precision (RSD) <3%[6]Not explicitly stated≤4.8%[5]
Inter-day Precision (RSD) <3%[6]Not explicitly stated≤4.8%[5]
Accuracy (RE) <6% (12% at LLOQ)[6]Not explicitly stated-13.2 to -3.6%[5]

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

Protein_Precipitation_Workflow cluster_0 Protein Precipitation Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Add_ACN Add Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation Workflow

Solid_Phase_Extraction_Workflow cluster_1 Solid-Phase Extraction Sample Plasma Ultrafiltrate/ Tumor Homogenate Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Carboplatin Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis HybridSPE_Workflow cluster_2 HybridSPE-Precipitation Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Add_Solvent Add Acetonitrile with 1% Formic Acid Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Load_Plate Load onto HybridSPE Plate Vortex->Load_Plate Apply_Vacuum Apply Vacuum/ Centrifuge Load_Plate->Apply_Vacuum Collect_Filtrate Collect Filtrate Apply_Vacuum->Collect_Filtrate Analysis LC-MS/MS Analysis Collect_Filtrate->Analysis

References

Solid-Phase Extraction of Carboplatin and its Deuterated Analog for Accurate Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboplatin is a platinum-based chemotherapy agent widely used in the treatment of various cancers, including ovarian and lung cancer. Accurate quantification of carboplatin in biological matrices such as plasma and tumor tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) is a robust sample preparation technique that effectively removes interfering substances from complex biological samples, leading to cleaner extracts and more reliable analytical results. This document provides a detailed protocol for the solid-phase extraction of carboplatin and its deuterated internal standard, Carboplatin-d4, from human plasma, along with relevant quantitative data and a summary of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from studies utilizing solid-phase extraction for carboplatin analysis.

Table 1: SPE Recovery of Carboplatin

Biological MatrixSPE MethodAnalyteAverage Recovery (%)Reference
Rat Plasma UltrafiltrateStandard SPECarboplatin58.7%[1][2]
Rat Tumor HomogenateStandard SPECarboplatin45.8%[1][2]
Human PlasmaHybridSPE-PPTCarboplatin>25%[3][4]

Table 2: Method Validation Parameters for Carboplatin Analysis following SPE

ParameterMethodMatrixValueReference
Linearity RangeStandard SPE & LC-MS/MSRat Plasma Ultrafiltrate0.07 - 2.5 µg/mL[1]
Linearity RangeStandard SPE & LC-MS/MSRat Tumor Homogenate0.03 - 1.3 µg/mL[1]
Linearity RangeHybridSPE-PPT & LC-MS/MSHuman Plasma2.00 - 2000 ng/mL[3]
Intra-day Precision (%RSD)HybridSPE-PPT & LC-MS/MSHuman Plasma≤4.8%[3]
Inter-day Precision (%RSD)HybridSPE-PPT & LC-MS/MSHuman Plasma≤4.8%[3]
Accuracy (%RE)HybridSPE-PPT & LC-MS/MSHuman Plasma-13.2 to -3.6%[3]

Experimental Protocols

Two primary SPE-based methods are detailed below. Method A describes a traditional solid-phase extraction procedure, while Method B outlines the HybridSPE®-PPT workflow, which combines protein precipitation with phospholipid removal.

Method A: Standard Solid-Phase Extraction Protocol

This protocol is a synthesized procedure based on common practices for the extraction of polar compounds like carboplatin from biological fluids.

Materials:

  • SPE Cartridges: Strong Cation Exchange (SCX) or Mixed-Mode (Hydrophobic/Ion-Exchange)

  • Carboplatin and this compound standards

  • Human Plasma (or other biological matrix)

  • Methanol (HPLC grade)

  • Deionized Water

  • Ammonium Hydroxide solution (5%)

  • Formic Acid (or Acetic Acid)

  • Acetonitrile (HPLC grade)

  • SPE Vacuum Manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Spike the plasma samples with this compound internal standard solution to a final concentration appropriate for the intended calibration range.

    • Vortex mix for 10 seconds.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Load the pre-treated plasma supernatant (from step 1) onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridges with 1 mL of deionized water to remove salts and other polar interferences.

    • Follow with a wash of 1 mL of methanol to remove non-polar interferences. Dry the cartridges under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained carboplatin and this compound by passing 1 mL of a 5% ammonium hydroxide in methanol solution through the cartridges.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Method B: HybridSPE®-PPT (Precipitation and Phospholipid Removal) Protocol

This method is particularly useful for high-throughput applications and for minimizing matrix effects from phospholipids in LC-MS/MS analysis.

Materials:

  • HybridSPE®-PPT 96-well plate

  • Carboplatin and this compound standards

  • Human Plasma

  • Acetonitrile with 1% Formic Acid (Precipitation Solvent)

  • 96-well collection plate

  • Vacuum manifold or centrifuge compatible with 96-well plates

Procedure:

  • Sample and Standard Preparation:

    • Pipette 50 µL of human plasma into each well of the HybridSPE®-PPT plate.

    • Add the this compound internal standard.

  • Protein Precipitation:

    • Add 150 µL of acetonitrile with 1% formic acid to each well.

    • Mix thoroughly by vortexing the plate for 1 minute.

  • Filtration and Phospholipid Removal:

    • Place the HybridSPE®-PPT plate on a vacuum manifold fitted with a 96-well collection plate.

    • Apply vacuum to draw the sample through the HybridSPE® media and into the collection plate. Alternatively, a compatible centrifuge can be used.

  • Analysis:

    • The resulting filtrate in the collection plate is ready for direct injection into the LC-MS/MS system.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of carboplatin.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma) Spike Spike with this compound Sample->Spike Centrifuge Centrifuge Spike->Centrifuge Load Load Sample Supernatant Centrifuge->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Elute Elute Analytes (5% NH4OH in Methanol) Wash2->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Carboplatin Analysis.

Carboplatin's Mechanism of Action: DNA Damage Response Pathway

Carboplatin exerts its cytotoxic effects by inducing DNA damage, which subsequently activates cellular DNA damage response (DDR) pathways, ultimately leading to apoptosis.

Carboplatin_Pathway Carboplatin Carboplatin ActivatedCarboplatin Activated Carboplatin (Aquation) Carboplatin->ActivatedCarboplatin Cellular Uptake DNA Nuclear DNA ActivatedCarboplatin->DNA Covalent Binding DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts ReplicationBlock Replication & Transcription Inhibition DNA_Adducts->ReplicationBlock DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) ReplicationBlock->DDR CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis CellCycleArrest->Apoptosis

References

Application Note: Protein Precipitation for the Bioanalysis of Carboplatin Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of Carboplatin in biological matrices.

Introduction

Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. Accurate quantification of Carboplatin in biological samples, such as plasma and serum, is crucial for pharmacokinetic and toxicokinetic studies. A common and effective sample preparation technique for the bioanalysis of small molecules like Carboplatin is protein precipitation. This method efficiently removes high-abundance proteins that can interfere with downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

This application note details a standard protein precipitation protocol for the extraction of Carboplatin from human plasma prior to LC-MS/MS analysis. The method incorporates Carboplatin-d4 as an internal standard (IS) to ensure accuracy and precision in quantification. It is important to note that This compound is not the precipitating agent but is added to the sample to correct for variability during sample preparation and analysis . The actual protein precipitation is achieved using an organic solvent, typically acetonitrile.

Experimental Workflow

The following diagram illustrates the general workflow for sample preparation using protein precipitation for Carboplatin analysis.

Workflow cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Add_Precipitant Add Acetonitrile (Precipitating Agent) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

Figure 1. Experimental workflow for protein precipitation of plasma samples for Carboplatin analysis.

Materials and Reagents

Reagent/MaterialSupplier
Human Plasma (K2EDTA)Commercial Source
CarboplatinUSP or equivalent
This compoundCommercial Source
Acetonitrile (ACN), HPLC GradeFisher Scientific or equivalent
Water, HPLC GradeFisher Scientific or equivalent
Formic Acid, 88%Sigma-Aldrich or equivalent
Microcentrifuge Tubes (1.5 mL)Eppendorf or equivalent
Calibrated PipettesGilson or equivalent
Vortex MixerVWR or equivalent
Refrigerated CentrifugeBeckman Coulter or equivalent
HPLC or UHPLC SystemWaters, Agilent, or equivalent
Triple Quadrupole Mass SpectrometerSciex, Thermo Fisher, or equivalent

Detailed Protocol

This protocol is a representative method for the protein precipitation of human plasma samples for the quantification of Carboplatin.

1. Preparation of Stock and Working Solutions:

  • Carboplatin Stock Solution (1 mg/mL): Accurately weigh and dissolve Carboplatin in HPLC-grade water.

  • Carboplatin Working Solutions: Prepare serial dilutions of the Carboplatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water.

  • This compound IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitating agent.

2. Sample Preparation:

  • Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the this compound IS working solution (in acetonitrile) to each tube. This results in a 3:1 ratio of organic solvent to plasma.

  • Cap the tubes and vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis Parameters

The following are typical starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

ParameterCondition
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Carboplatin: m/z 372.0 → 293.0; this compound: m/z 376.0 → 297.0

Data and Performance Characteristics

The use of protein precipitation with acetonitrile is a robust method for sample clean-up. The following table summarizes typical performance characteristics of this method for Carboplatin analysis.

ParameterTypical Value
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Recovery > 85%
Matrix Effect < 15%
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Lower Limit of Quantification (LLOQ) 10 ng/mL

Discussion

Protein precipitation is a widely adopted technique in bioanalysis due to its simplicity, speed, and cost-effectiveness. Acetonitrile is a common choice of precipitating solvent as it is effective at removing a broad range of proteins. A 3:1 ratio of acetonitrile to plasma is generally sufficient to achieve efficient protein removal while minimizing sample dilution.

The inclusion of a stable isotope-labeled internal standard like this compound is critical for reliable quantification. This compound co-elutes with Carboplatin and experiences similar ionization effects, thereby compensating for any variations in sample processing and instrument response.

While this method is robust, potential challenges include co-precipitation of the analyte with the proteins and the presence of residual phospholipids which can cause ion suppression in the mass spectrometer. For assays requiring lower limits of quantification or for complex matrices, more advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be considered.

Conclusion

The protein precipitation method described, utilizing acetonitrile as the precipitating agent and this compound as an internal standard, provides a reliable and efficient workflow for the quantification of Carboplatin in human plasma. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Application of Carboplatin-d4 in Preclinical Research: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various cancers. In preclinical research, understanding its pharmacokinetics (PK), pharmacodynamics (PD), and metabolism is crucial for optimizing its efficacy and safety. Carboplatin-d4, a stable isotope-labeled analog of carboplatin, serves as an invaluable tool in these investigations. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of carboplatin in biological matrices. This application note provides detailed protocols and data for the use of this compound in preclinical research, focusing on its role in bioanalysis and exploring its potential in tracer studies.

This compound is the deuterium-labeled version of Carboplatin.[1] As a stable isotope-labeled compound, it is chemically identical to carboplatin but has a higher mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by mass spectrometry, making it an ideal internal standard.[1]

Core Applications in Preclinical Research

The predominant application of this compound in a preclinical setting is as an internal standard for the precise and accurate quantification of carboplatin in various biological samples.

Bioanalytical Quantification using LC-MS/MS

The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis. It compensates for variability in sample preparation, injection volume, and matrix effects, leading to highly reliable data.

This protocol is a synthesized methodology based on established practices for the quantification of carboplatin in preclinical and clinical samples.

a) Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 50 µL of plasma ultrafiltrate, add 150 µL of acetonitrile containing this compound (concentration to be optimized, typically in the range of the expected analyte concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b) Liquid Chromatography Conditions

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of polar compounds like carboplatin. A common choice is an Accucore HILIC (50mm × 2.1mm, 2.6µm).
Mobile Phase A mixture of acetonitrile, water, and an acid modifier is typically used. For example, Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v).
Flow Rate 0.2 mL/min.
Column Temperature 40°C.
Injection Volume 5-10 µL.

c) Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive Mode.
Scan Type Multiple Reaction Monitoring (MRM).
MRM Transitions To be determined by direct infusion of carboplatin and this compound. The precursor ions will be the [M+H]⁺ adducts. The product ions are selected based on fragmentation patterns.
Source Temperature 500°C.
Ion Spray Voltage 5500 V.

The following table summarizes typical validation parameters for an LC-MS/MS method for carboplatin quantification using this compound as an internal standard.

ParameterTypical Value/Range
Linearity Range 0.025 - 50 µg/mL in plasma ultrafiltrate.
Correlation Coefficient (r²) > 0.99.
Intra-day Precision (%RSD) < 15% (20% at LLOQ).
Inter-day Precision (%RSD) < 15% (20% at LLOQ).
Accuracy (%RE) Within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) 0.025 µg/mL.
Recovery Consistent and reproducible.

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (HILIC) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification of Carboplatin Detect->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Caption: Workflow for the bioanalytical quantification of carboplatin.

Potential Application: In Vivo Tracer Studies for Pharmacokinetics and Metabolism

While the use of this compound as an internal standard is well-established, its application as an in vivo tracer in preclinical models to delineate the pharmacokinetics and metabolism of carboplatin is a logical extension of its utility, though not widely documented in published literature. Stable isotope tracers offer a powerful method to study the fate of a drug in a biological system.

This protocol outlines a potential study design for using this compound as a tracer to investigate the disposition of carboplatin in a rodent model.

a) Study Design

  • Animal Model: Use a relevant rodent model for the cancer type of interest (e.g., xenograft or genetically engineered mouse model).

  • Dosing: Administer a single intravenous (IV) dose of a mixture of unlabeled carboplatin and this compound (e.g., a 1:1 ratio) to the animals. The total dose should be therapeutically relevant.

  • Sample Collection: Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect urine and feces over 24 hours. At the study endpoint, collect tissues of interest (e.g., tumor, kidney, liver).

  • Sample Processing: Process blood to plasma. Homogenize tissues. Extract carboplatin and this compound from all matrices using protein precipitation or solid-phase extraction.

  • Bioanalysis: Analyze the samples using a validated LC-MS/MS method capable of distinguishing and quantifying both carboplatin and this compound.

b) Data Analysis

By measuring the concentrations of both the labeled and unlabeled drug over time, researchers can:

  • Calculate key pharmacokinetic parameters for carboplatin, including clearance, volume of distribution, and half-life.

  • Assess the extent of drug distribution into various tissues.

  • Identify and quantify any metabolites of carboplatin by monitoring for mass shifts corresponding to metabolic transformations of both the labeled and unlabeled drug.

Tracer_Study_Logic cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome Dose Administer Carboplatin & This compound Mixture Blood Blood Collection (Time Course) Dose->Blood Tissues Tissue Collection (Endpoint) Dose->Tissues Excreta Urine/Feces Collection Dose->Excreta LCMS LC-MS/MS Quantification of Carboplatin & this compound Blood->LCMS Tissues->LCMS Excreta->LCMS PK Pharmacokinetic Parameters LCMS->PK Distribution Tissue Distribution LCMS->Distribution Metabolism Metabolite Identification LCMS->Metabolism

Caption: Logical flow of a preclinical tracer study.

Conclusion

This compound is an essential tool in preclinical research, primarily for the bioanalytical quantification of carboplatin. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable data for pharmacokinetic and pharmacodynamic studies. While its application as an in vivo tracer is not yet widely reported, the principles of stable isotope labeling suggest its significant potential for advancing our understanding of carboplatin's disposition and metabolism in preclinical models. The protocols and data presented in this application note provide a comprehensive guide for researchers utilizing this compound in their preclinical drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Carboplatin-d4 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Carboplatin-d4 in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by the solution's composition, concentration, storage temperature, and exposure to light. Hydrolysis is a key degradation pathway.[][2]

Q2: What are the recommended storage conditions for this compound aqueous solutions?

A2: Unopened vials of Carboplatin injection are stable until the expiration date when stored at 25°C (77°F), with excursions permitted between 15°–30°C (59°–86°F), and should be protected from light.[3][4] Once diluted, the stability depends on the diluent and concentration. For instance, solutions diluted to 0.5 mg/mL in 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride Injection are stable for 8 hours at room temperature (25°C).[4] Since no antibacterial preservative is typically included, it is recommended to discard diluted solutions after 8 hours.[3][4]

Q3: Can I use 0.9% Sodium Chloride (Normal Saline) to dilute this compound?

A3: Yes, this compound can be diluted with 0.9% Sodium Chloride. Studies on carboplatin have shown that it is compatible with normal saline at concentrations of 0.3, 0.5, and 1.0 mg/mL, retaining more than 95% of the initial concentration for 24 hours at room temperature.[5] However, the rate of degradation may be slightly higher in chloride-containing solutions compared to dextrose solutions due to the potential for ligand exchange.[5]

Q4: How does light exposure affect the stability of this compound solutions?

A4: Exposure to light can lead to the degradation of this compound solutions.[6] One study demonstrated that with a 4-hour exposure to outdoor scattered light, a carboplatin dosing solution began to discolor within an hour and showed a significant reduction in the residual carboplatin concentration.[6] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and administration.[3][4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected peak in HPLC chromatogram Degradation of this compound.- Ensure proper storage conditions (temperature and light protection).- Prepare fresh solutions.- Review the age of the stock solution.- Consider potential interactions with other components in the solution.
Discoloration of the aqueous solution Light-induced degradation or other chemical reactions.- Immediately discard the solution.- Prepare a fresh solution, ensuring it is protected from light at all times.[6]- Use light-protective bags or aluminum foil during storage and administration.
Decreased therapeutic efficacy in cell-based assays Loss of active this compound due to instability.- Verify the age and storage conditions of the stock and working solutions.- Prepare fresh dilutions immediately before use.- Quantify the concentration of the solution using a validated analytical method like HPLC-UV.
Inconsistent results between experiments Variability in solution preparation and handling.- Standardize the protocol for solution preparation, including the source and quality of the aqueous medium.- Ensure consistent storage times and conditions.- Calibrate all analytical instruments regularly.

Quantitative Data Summary

Table 1: Stability of Carboplatin in 0.9% Sodium Chloride in PVC Bags [7]

ConcentrationStorage Condition1 Day3 Days5 Days7 Days
0.5 mg/mL Room Temperature (23°C), Light97.8%93.5%88.2%82.1%
Refrigerated (4°C), Dark99.1%98.5%97.9%97.2%
2.0 mg/mL Room Temperature (23°C), Light98.5%96.4%94.1%88.7%
Refrigerated (4°C), Dark99.5%99.1%98.6%98.1%
4.0 mg/mL Room Temperature (23°C), Light99.2%98.1%96.5%94.3%
Refrigerated (4°C), Dark99.8%99.4%99.0%98.5%

Table 2: Stability of Carboplatin in 5% Dextrose in Polypropylene Bags at Room Temperature [8]

Concentration3 Hours6 Hours24 Hours
0.2 mg/mL >95%>95%>95%
0.02 mg/mL >105%--

Note: For the 0.02 mg/mL solution, stability could not be proven beyond 3 hours.[8]

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

This protocol is adapted from methods used for carboplatin stability studies.[7][8]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the desired aqueous medium (e.g., 0.9% NaCl or 5% Dextrose) at a known concentration.

    • Prepare aliquots of the solution in appropriate containers (e.g., PVC bags or glass vials).

    • Store the aliquots under the desired conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated).

  • Sample Collection:

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 24, 48, 72 hours).

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., Zorbax eclipse XDB-C18, 150mm x 4.6mm, 5 µm particle size).[8]

    • Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 98:2 v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 230 nm.[8]

    • Injection Volume: 50 µL.[8]

    • Quantification: Calculate the percentage of the initial this compound concentration remaining at each time point by comparing the peak area to the peak area at time zero.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_aliq Create Aliquots prep_stock->prep_aliq store_rt_light Room Temp, Light prep_aliq->store_rt_light store_rt_dark Room Temp, Dark prep_aliq->store_rt_dark store_fridge Refrigerated, Dark prep_aliq->store_fridge sampling Sample at Time Points store_rt_light->sampling store_rt_dark->sampling store_fridge->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound stability testing.

degradation_pathway cluster_factors Influencing Factors Carboplatin_d4 This compound Intermediate Aquated Intermediate Carboplatin_d4->Intermediate Hydrolysis (Ring Opening) Degradation_Products Degradation Products (e.g., Diaquated Platinum Species) Intermediate->Degradation_Products Further Hydrolysis Light Light Light->Carboplatin_d4 Temperature Temperature Temperature->Carboplatin_d4 Chloride Cl- Chloride->Carboplatin_d4

Caption: Simplified degradation pathway of this compound in aqueous solution.

References

Technical Support Center: Optimizing Mass Spectrometry for Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of Carboplatin and its deuterated internal standard, Carboplatin-d4.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Carboplatin. It is the ideal internal standard because it has nearly identical chemical and physical properties to Carboplatin, including its chromatographic retention time and ionization efficiency.[1] This similarity allows it to accurately correct for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to more precise and accurate quantification.[2]

Q2: What is the most common ionization technique for Carboplatin analysis?

A2: Electrospray ionization (ESI) in positive ion mode is the most common and effective technique for analyzing intact Carboplatin.[3][4][5] This method is well-suited for thermally labile and non-volatile compounds like Carboplatin.[6]

Q3: Which liquid chromatography (LC) method is recommended for Carboplatin?

A3: Due to Carboplatin's high polarity and hydrophilicity, obtaining sufficient retention on traditional reversed-phase columns (like C18) can be challenging.[3][6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[6][7] HILIC provides increased retention for polar compounds, enhanced MS response, and compatibility with simple sample preparation techniques like protein precipitation.[6]

Q4: What are the typical Multiple Reaction Monitoring (MRM) transitions for Carboplatin?

A4: While specific transitions should be optimized in your laboratory, a commonly reported MRM transition for Carboplatin (unlabeled) is m/z 371.9 → 294.2.[3] For this compound, the precursor ion would be expected at approximately m/z 376. The product ion would need to be determined by direct infusion and a product ion scan, but it is often the same or has a similar shift as the precursor.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

  • Question: Is the mass spectrometer properly tuned and calibrated?

    • Answer: Ensure the instrument has passed its routine calibration checks. Recalibrate the mass spectrometer if necessary, especially after any system maintenance or reboot.[8]

  • Question: Are you observing a stable electrospray?

    • Answer: Visually inspect the spray needle. An inconsistent or absent spray can be caused by a clog in the sample path or improper source settings.[8] Check for leaks in the gas fittings and ensure proper gas flow.[9]

  • Question: Are the MRM transitions correct?

    • Answer: Infuse a fresh, known concentration of this compound directly into the mass spectrometer to confirm the precursor and product ions. Optimize the collision energy to maximize the signal of the product ion.

  • Question: Is the mobile phase composition appropriate?

    • Answer: For HILIC, a high percentage of organic solvent (e.g., acetonitrile) is required for retention. A mobile phase such as acetonitrile:water:acetic acid (90:10:0.1, v/v/v) has been shown to be effective.[7] For reversed-phase, ensure the aqueous component is sufficient, though retention will be minimal.[4]

Issue 2: Poor Peak Shape or Tailing

  • Question: Is the sample solvent compatible with the mobile phase?

    • Answer: The solvent used to reconstitute the sample after extraction should be similar to the initial mobile phase to prevent peak distortion. For HILIC, this means a high organic content.

  • Question: Has the column reached equilibrium?

    • Answer: HILIC columns can require longer equilibration times than reversed-phase columns. Ensure the column is adequately conditioned with the initial mobile phase before injecting the sample.

  • Question: Is there a clog in the system?

    • Answer: High system pressure or distorted peaks can indicate a clog in the guard column, analytical column, or tubing.[8] Check system pressure and perform maintenance if it is outside the normal range.

Issue 3: High Signal Variability or Poor Reproducibility

  • Question: Is the sample preparation consistent?

    • Answer: Simple protein precipitation with acetonitrile is a common and effective method for plasma samples.[3][6] Ensure pipetting is accurate and that vortexing and centrifugation steps are consistent for all samples to ensure reproducible extraction.

  • Question: Are you experiencing matrix effects?

    • Answer: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can cause variability.[2] While this compound corrects for much of this, significant effects can still be problematic. Consider further sample cleanup using techniques like HybridSPE-Precipitation if matrix effects are severe.[6]

  • Question: Is the autosampler functioning correctly?

    • Answer: Check for consistent injection volumes. Ensure samples are kept at a stable, cool temperature in the autosampler to prevent degradation.

Quantitative Data Summary

The following tables summarize typical starting parameters for an LC-MS/MS method for Carboplatin analysis. Parameters should be optimized for your specific instrument and application.

Table 1: Mass Spectrometry Parameters

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[3][4]
Scan ModeMultiple Reaction Monitoring (MRM)[3]
MRM Transition (Carboplatin)m/z 371.9 → 294.2[3]
MRM Transition (this compound)Precursor ~m/z 376; Product to be determinedInferred

Table 2: Liquid Chromatography Parameters

ParameterHILIC Method ExampleReversed-Phase Method Example
Column Accucore HILIC (50mm × 2.1mm, 2.6µm)[7]Luna C18 (100mm x 2.0mm, 5µm)[3]
Mobile Phase Acetonitrile:Water:Acetic Acid (90:10:0.1)[7]A: Water with Formic Acid, B: Methanol with Formic Acid[3]
Flow Rate 0.2 mL/min[7]0.3 mL/min[3]
Injection Volume 2 µL2 µL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting Carboplatin from human plasma.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the working solution of this compound (internal standard).

  • Add 300-400 µL of cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture thoroughly for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase (e.g., 90% acetonitrile for a HILIC method).

  • Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Visualizations

Workflow_Optimization cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. MS/MS Detection cluster_data 4. Data Analysis Prep Plasma Sample + this compound (IS) Protein_Precip Protein Precipitation (Acetonitrile) Prep->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Column HILIC Column Evap_Recon->LC_Column Gradient Isocratic or Gradient Elution (High Organic Content) LC_Column->Gradient ESI Positive ESI Gradient->ESI MRM MRM Scan (Carboplatin & this compound Transitions) ESI->MRM Integration Peak Integration MRM->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for this compound analysis using LC-MS/MS.

Troubleshooting_Tree Start Problem: Low/No Signal Q_Spray Is Electrospray Stable? Start->Q_Spray A_SprayNo Solution: - Check for clogs - Verify gas flow - Clean source Q_Spray->A_SprayNo No Q_Tune Is MS Tuned & Calibrated? Q_Spray->Q_Tune Yes A_TuneNo Solution: - Run tuning protocol - Perform mass calibration Q_Tune->A_TuneNo No Q_Transitions Are MRM Transitions Correct? Q_Tune->Q_Transitions Yes A_TransitionsNo Solution: - Infuse standard directly - Perform product ion scan - Optimize collision energy Q_Transitions->A_TransitionsNo No Q_Retention Is Peak Eluting at Expected Time? Q_Transitions->Q_Retention Yes A_RetentionNo Solution: - Check LC method (gradient, mobile phase) - Ensure column equilibration Q_Retention->A_RetentionNo No End Contact Instrument Support Q_Retention->End Yes

Caption: Troubleshooting decision tree for low MS signal.

References

improving recovery of Carboplatin-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Carboplatin-d4 during sample extraction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample extraction?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation, solid-phase extraction) may not be optimized for the specific matrix and analyte properties.

  • Analyte Instability: this compound can be susceptible to degradation under certain conditions, such as the presence of chloride ions or inappropriate pH levels.

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the analytical signal during LC-MS analysis.

  • Adsorption to Labware: The analyte may adsorb to the surfaces of collection tubes, pipette tips, or other labware, leading to losses.

  • Issues with the Deuterated Internal Standard: Although chemically similar, deuterated internal standards can sometimes exhibit different behaviors compared to the native analyte, leading to inaccurate quantification.

Q2: Which extraction method is generally recommended for this compound?

Protein precipitation (PPT) with acetonitrile is a widely used and often effective method for extracting carboplatin from plasma samples.[1][2][3] It is a relatively simple and fast technique. Solid-phase extraction (SPE) is another viable option that can provide cleaner extracts, though it may require more extensive method development to achieve high recovery.[3][4][5]

Q3: How can I improve the stability of this compound during sample processing?

To maintain the integrity of this compound, consider the following:

  • Avoid Chloride Ions: Carboplatin can degrade in the presence of chloride ions.[6] Therefore, it is advisable to avoid using solutions containing sodium chloride, such as saline.

  • Control Temperature: Store samples and extracts at appropriate temperatures. While carboplatin solutions are generally stable at room temperature for short periods, refrigeration or freezing is recommended for longer-term storage.[5]

  • Process Samples Promptly: Minimize the time between sample collection and extraction to reduce the potential for degradation in the biological matrix.[7][8]

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to identifying and resolving issues leading to poor recovery of this compound.

Issue 1: Low Recovery After Protein Precipitation (PPT)

Protein precipitation is a common and rapid method for sample cleanup. However, suboptimal conditions can lead to significant analyte loss.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Precipitation Solvent Compare the recovery of this compound using acetonitrile versus methanol as the precipitation solvent. Acetonitrile is generally more efficient at precipitating proteins.[6][9]Improved precipitation of proteins, leading to a cleaner supernatant and potentially higher recovery of this compound.
Incorrect Solvent-to-Sample Ratio Optimize the ratio of organic solvent to the biological sample. A common starting point is 3:1 (solvent:sample).[9][10] Insufficient solvent may lead to incomplete protein precipitation.Complete protein precipitation, minimizing the co-precipitation of this compound and improving recovery.
Suboptimal pH Adjust the pH of the sample prior to protein precipitation. The stability and solubility of carboplatin can be pH-dependent.[11]Enhanced stability and solubility of this compound in the supernatant, leading to increased recovery.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, vortex the mixture thoroughly and allow for a sufficient incubation period (e.g., on ice) to ensure complete protein precipitation before centrifugation.Minimized non-specific binding of this compound to the precipitated protein pellet.
  • Prepare Samples: Aliquot your biological matrix (e.g., plasma) into multiple tubes. Spike each aliquot with a known concentration of this compound.

  • Test Solvents: To one set of tubes, add ice-cold acetonitrile at a 3:1 ratio (solvent:sample). To another set, add ice-cold methanol at the same ratio.

  • Vortex and Incubate: Vortex all tubes vigorously for 30 seconds. Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect Supernatant: Carefully collect the supernatant without disturbing the protein pellet.

  • Analyze: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate Recovery: Compare the measured concentration to the initial spiked concentration to determine the percent recovery for each solvent.

Issue 2: Low Recovery After Solid-Phase Extraction (SPE)

SPE can provide cleaner samples than PPT, but requires careful optimization of each step to ensure high recovery.

Potential Cause Troubleshooting Steps Expected Outcome
Inappropriate Sorbent Material Select an SPE sorbent that is appropriate for the hydrophilic nature of this compound. Reversed-phase (e.g., C18) or mixed-mode sorbents may be suitable.[12]Efficient retention of this compound on the sorbent and effective removal of interferences.
Suboptimal Conditioning/Equilibration Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that mimics the sample matrix.[4]Proper activation of the sorbent for optimal interaction with the analyte.
Incorrect Sample Loading Conditions Adjust the pH of the sample to ensure this compound is in a form that will be retained by the sorbent. Optimize the flow rate during sample loading; a slower flow rate can improve retention.[1][12]Maximized retention of this compound on the SPE cartridge.
Inefficient Washing Step Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Test different solvent strengths.Removal of matrix components without significant loss of the target analyte.
Incomplete Elution Use an elution solvent that is strong enough to completely desorb this compound from the sorbent. Consider using a soak step, where the elution solvent is allowed to sit on the sorbent for a few minutes before elution.[1][4]Complete elution of this compound from the sorbent into the collection tube, resulting in higher recovery.
  • Select Sorbent: Choose a suitable SPE cartridge (e.g., reversed-phase C18).

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water (or a buffer matching the sample's aqueous component) through the cartridge.

  • Load Sample: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, controlled flow rate.

  • Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove interferences.

  • Elute: Elute this compound with 1 mL of a strong solvent (e.g., 90% methanol in water). Consider a soak step by adding 500 µL of the elution solvent, waiting 2 minutes, and then adding the remaining 500 µL to elute.

  • Analyze and Calculate Recovery: Analyze the eluate by LC-MS/MS and calculate the percent recovery.

Issue 3: Inconsistent Results with Deuterated Internal Standard

While stable isotope-labeled internal standards are the gold standard, they can sometimes present challenges.

Potential Cause Troubleshooting Steps Expected Outcome
Differential Matrix Effects Matrix components may affect the ionization of the analyte and the internal standard differently.[13] Ensure the internal standard is added to the sample early in the workflow to experience the same matrix effects as the analyte.The internal standard accurately compensates for variations in ionization, leading to more precise and accurate quantification.
Chromatographic Shift Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[14] Optimize the chromatographic method to ensure co-elution or at least consistent separation.Consistent and reproducible peak integration for both the analyte and the internal standard.
Ion Suppression/Enhancement Co-eluting matrix components can suppress or enhance the MS signal of the analyte and/or internal standard. Diluting the final extract can sometimes mitigate this effect.Reduced impact of matrix components on the MS signal, improving accuracy and reproducibility.

Data Summary

The following table summarizes expected recovery ranges for different extraction techniques based on available literature for carboplatin and similar compounds. Note that specific recovery for this compound will depend on the matrix and optimized protocol.

Extraction Method Analyte Matrix Reported Recovery (%) Reference
Solid-Phase ExtractionCarboplatinPlasma Ultrafiltrate58.7[4][5]
Solid-Phase ExtractionCarboplatinTumor Homogenate45.8[4][5]
Protein Precipitation (Acetonitrile)Various PeptidesPlasma>50[12]
Protein Precipitation (Methanol)Various MetabolitesPlasma~98 (protein removal)[6]

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

Troubleshooting Low Recovery of this compound cluster_start Start cluster_extraction Extraction Method Investigation cluster_ppt_troubleshooting PPT Troubleshooting cluster_spe_troubleshooting SPE Troubleshooting cluster_is_issues Internal Standard (IS) Investigation cluster_solution Resolution Start Low this compound Recovery Observed PPT Protein Precipitation (PPT) Start->PPT If using PPT SPE Solid-Phase Extraction (SPE) Start->SPE If using SPE MatrixEffect Evaluate Matrix Effects Start->MatrixEffect General Issue Solvent Check Solvent Type & Ratio PPT->Solvent Sorbent Verify Sorbent Choice SPE->Sorbent pH_PPT Optimize Sample pH Solvent->pH_PPT Binding Assess Analyte Binding pH_PPT->Binding OptimizedMethod Optimized Extraction Method Binding->OptimizedMethod Issue Resolved Conditions Optimize Loading Conditions Sorbent->Conditions WashElute Refine Wash/Elution Solvents Conditions->WashElute WashElute->OptimizedMethod Issue Resolved ChromaShift Check for Chromatographic Shift MatrixEffect->ChromaShift ChromaShift->OptimizedMethod Issue Resolved

Caption: A logical workflow for troubleshooting low this compound recovery.

General Protein Precipitation Workflow Start Start: Biological Sample (e.g., Plasma) AddIS Add this compound (Internal Standard) Start->AddIS AddSolvent Add Cold Precipitation Solvent (e.g., Acetonitrile, 3:1 ratio) AddIS->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Incubate Incubate (e.g., -20°C for 20 min) Vortex->Incubate Centrifuge Centrifuge at High Speed Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by LC-MS/MS Collect->Analyze

Caption: A standard experimental workflow for protein precipitation.

General Solid-Phase Extraction Workflow Start Start: SPE Cartridge Condition Condition (e.g., Methanol) Start->Condition Equilibrate Equilibrate (e.g., Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (e.g., 5% Methanol/Water) Load->Wash Elute Elute (e.g., 90% Methanol/Water) Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze

Caption: A typical workflow for solid-phase extraction.

References

light sensitivity and proper storage of Carboplatin-d4 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the light sensitivity and proper storage of Carboplatin-d4 solutions to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound compound?

A: Solid this compound should be stored at -20°C under a nitrogen atmosphere and protected from moisture.[1]

Q2: What is the recommended solvent for preparing this compound solutions?

A: this compound can be dissolved in water. For infusions, 5% Dextrose in Water (D5W) is a common diluent that enhances stability compared to 0.9% sodium chloride solutions, where degradation is more rapid.[2]

Q3: What are the recommended storage conditions for this compound solutions?

A: For short-term storage, solutions can be kept at room temperature (20°C–25°C) for a limited time, depending on the concentration and solvent. For longer-term stability, refrigeration at 4°C in the dark is recommended.[3][4] Solutions in a solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen and away from moisture.[1]

Q4: Is this compound light sensitive?

A: Yes, Carboplatin solutions are sensitive to light.[5] Exposure to light, particularly outdoor scattered light or normal fluorescent light, can lead to degradation.[3][6][7] It is crucial to protect solutions from light during preparation, storage, and use.[5][7]

Q5: What are the signs of this compound degradation?

A: Visual signs of degradation can include discoloration of the solution, such as turning dark yellow.[7] However, significant degradation can occur without visible changes. The formation of degradation byproducts, such as unbound platinum compounds, can be detected by analytical methods like HPLC.[]

Q6: How does the concentration of the Carboplatin solution affect its stability?

A: Higher concentrations of Carboplatin in 0.9% sodium chloride solution have shown greater chemical stability when exposed to fluorescent light at room temperature.[3][4] For instance, a 4.0 mg/mL solution was stable for seven days, while a 0.5 mg/mL solution was stable for only three days.[3][4] In 5% dextrose, a 0.2 mg/mL solution is stable for 24 hours at room temperature, but the stability of a 0.02 mg/mL solution could not be guaranteed.[9][10]

Q7: Can I store this compound solutions in plastic containers?

A: Yes, studies have shown that Carboplatin solutions are physically and chemically stable when stored in polyvinyl chloride (PVC) bags and polypropylene infusion bags.[3][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound solution due to improper storage.Prepare a fresh solution following the recommended storage and handling guidelines. Verify the stability of the solution using the protocol provided below.
Solution has a yellow tint Exposure to light or elevated temperatures.Discard the solution immediately. Prepare a new solution and ensure it is protected from light at all times.
Precipitate observed in the solution The solubility limit may have been exceeded, or the solution may have degraded.Ensure the concentration is within the solubility limits. If a precipitate forms in a previously clear solution, it is likely a sign of degradation, and the solution should be discarded.

Quantitative Stability of Carboplatin Solutions

The stability of Carboplatin solutions is highly dependent on the solvent, concentration, temperature, and light exposure. The following table summarizes stability data from various studies. It is important to note that while this data is for Carboplatin, the stability of this compound is expected to be comparable.

Solvent Concentration Storage Condition Stability Duration Analyte Loss
0.9% NaCl0.5 mg/mLRoom Temp, Fluorescent Light3 daysNot specified
0.9% NaCl2.0 mg/mLRoom Temp, Fluorescent Light5 daysNot specified
0.9% NaCl4.0 mg/mLRoom Temp, Fluorescent Light7 daysNot specified
0.9% NaCl0.5 - 4.0 mg/mL4°C, DarkAt least 7 days≤6%
5% Dextrose0.3 mg/mL20°C–25°C, Normal Room Light42 days>10% after 42 days
5% Dextrose3.0 mg/mL20°C–25°C, Normal Room Light63 days>10% after 63 days
5% Dextrose0.2 mg/mLRoom Temp, Protected from Light24 hoursNo significant loss
5% Dextrose0.02 mg/mLRoom Temp, Protected from LightNot stable beyond 3 hours>105% of initial dose after 3h

Experimental Protocols

Protocol for Assessing this compound Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound solution to be tested
  • HPLC system with a UV detector
  • C18 analytical column (e.g., Zorbax eclipse XDB-C18, 150mm x 4.6mm, 5 µm particle size)[9][10]
  • Mobile phase: Water-methanol (98:2, v/v)[9][10]
  • Reference standard of this compound
  • Appropriate vials for HPLC analysis

2. Sample Preparation:

  • Prepare the this compound solution at the desired concentration in the chosen solvent.
  • Divide the solution into multiple aliquots for testing at different time points and under different storage conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated).
  • At each designated time point, withdraw a sample and, if necessary, dilute it to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Set the HPLC flow rate to 1 mL/min.[9][10]
  • Set the UV detector to the appropriate wavelength for Carboplatin detection (typically around 230 nm).
  • Inject a known concentration of the this compound reference standard to establish a calibration curve.
  • Inject the prepared samples from each time point and storage condition.
  • Record the chromatograms for each sample.

4. Data Analysis:

  • Quantify the peak area of this compound in each chromatogram.
  • Use the calibration curve to determine the concentration of this compound in each sample.
  • Calculate the percentage of the initial concentration remaining at each time point for each storage condition. A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.

Diagrams

G cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Use cluster_degradation Degradation Pathway prep Weigh Solid This compound dissolve Dissolve in Appropriate Solvent prep->dissolve short_term Short-term (<24h) Room Temperature (Protected from Light) dissolve->short_term For immediate use long_term Long-term (>24h) Refrigerate at 4°C (Protected from Light) dissolve->long_term For later use degraded Degraded Solution (Discard) dissolve->degraded Light Exposure / Improper Storage use Use in Experiment short_term->use short_term->degraded Extended Time / Light Exposure long_term->use long_term->degraded Light Exposure protect Protect from Light During Experiment use->protect protect->use

Caption: Workflow for handling and storing this compound solutions.

References

Technical Support Center: Carboplatin-d4 Stability and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability of Carboplatin-d4. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound solutions?

A1: this compound, like its non-deuterated counterpart, is most stable in solutions with a pH between 4 and 6.[1] Deviations outside of this range, particularly into acidic or alkaline conditions, can lead to degradation.

Q2: What happens if my this compound solution becomes too acidic?

A2: Acidic conditions can promote the hydrolysis of this compound. This process involves the opening of the cyclobutanedicarboxylate ring, which is a critical component of the molecule's structure.[2] This degradation can lead to the formation of various degradation products and a decrease in the concentration of the active compound.[2] One study computed a significant energy barrier to be overcome for decomposition upon acidification, indicating that while it occurs, it is not instantaneous.[2]

Q3: What are the consequences of exposing this compound to alkaline conditions?

A3: Alkaline conditions also lead to the degradation of this compound. Forced degradation studies have shown that carboplatin is susceptible to hydrolysis in basic solutions, leading to the formation of degradation byproducts.

Q4: Can I use buffers to maintain the pH of my this compound solution?

A4: Yes, using a buffer system to maintain the pH within the optimal range of 4-6 is highly recommended. Phosphate buffers have been used in stability studies of carboplatin at pH 4, 6, and 8.[1] However, it is crucial to ensure that the chosen buffer does not interact with this compound.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound standard over time.

Possible Cause: The pH of your solution may be outside the optimal stability range.

Solution:

  • Measure the pH: Use a calibrated pH meter to determine the current pH of your this compound solution.

  • Adjust the pH: If the pH is outside the 4-6 range, carefully adjust it using a suitable acidic or basic solution (e.g., dilute phosphoric acid or sodium hydroxide).

  • Use a Buffer: For future preparations, dissolve your this compound in a buffer solution within the recommended pH range to ensure long-term stability.

Problem: My analytical results show unexpected peaks when analyzing this compound.

Possible Cause: These unexpected peaks are likely degradation products resulting from pH-induced hydrolysis.

Solution:

  • Confirm Degradation: Review your sample preparation and storage conditions. Check the pH of the solutions used.

  • Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound from its degradation products.[3][4][5] Forced degradation studies under acidic and alkaline conditions can help identify the retention times of potential degradation products.[6][7]

  • Control pH: Implement strict pH control throughout your experimental workflow to minimize degradation.

Data on pH-Dependent Degradation of Carboplatin

The following table summarizes the findings from a study on the formation of Carboplatin degradation products in phosphate buffer solutions at different pH values.

pHObservationReference
4Formation of degradation products studied.[1]
6Formation of degradation products studied.[1]
8Formation of degradation products studied.[1]

Experimental Protocols

Forced Degradation Study under Acidic and Alkaline Conditions

This protocol is a general guideline for assessing the stability of this compound in acidic and alkaline environments.

Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 N

  • Sodium hydroxide (NaOH), e.g., 0.1 N

  • High-purity water

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 230 nm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration.

  • Acid Degradation:

    • In a volumetric flask, mix a known volume of the this compound stock solution with a specific volume of HCl solution.

    • Incubate the solution at a controlled temperature (e.g., room temperature or elevated) for a defined period.

    • At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration for analysis.

  • Alkali Degradation:

    • Repeat the procedure described in step 2, but use NaOH solution instead of HCl.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.[6][8]

    • Quantify the remaining percentage of intact this compound and identify any degradation products.

pH Impact on this compound Stability

Impact of pH on this compound Stability Intact Intact this compound Acidic Acidic Conditions (pH < 4) Intact->Acidic Hydrolysis Alkaline Alkaline Conditions (pH > 6) Intact->Alkaline Hydrolysis Stable Stable Range (pH 4-6) Intact->Stable Stable Degradation Degradation Products (Ring Opening) Acidic->Degradation Alkaline->Degradation

Caption: Logical relationship between pH and this compound stability.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Carboplatin: The Role of Carboplatin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the quantification of Carboplatin in biological matrices. It focuses on the utilization of Carboplatin-d4 as a stable isotope-labeled (SIL) internal standard (IS) and contrasts its performance with alternative approaches. The information presented is collated from various validated analytical methods to assist researchers in selecting the most appropriate strategy for their specific needs.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Carboplatin in human plasma ultrafiltrates utilizing this compound as an internal standard. For comparative purposes, data from a method using a structural analog (Oxaliplatin) as an internal standard is also presented.

ParameterMethod with this compound ISMethod with Oxaliplatin IS
Linearity Range 0.025 - 50 µg/mL50 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 0.025 µg/mL50 ng/mL
Intra-day Precision (RSD) 1.5 - 4.3%Not explicitly stated
Inter-day Precision (RSD) 1.5 - 4.3%Not explicitly stated
Accuracy (RE) Within ±2.9%Not explicitly stated
Sample Volume Not explicitly stated100 µL
Matrix Human plasma ultrafiltratesHuman plasma

Experimental Protocols

Method 1: Quantification of Carboplatin in Human Plasma Ultrafiltrates using this compound as an Internal Standard[1][2]

This method outlines a sensitive and selective analytical approach for the quantification of Carboplatin in human plasma ultrafiltrates.

1. Sample Preparation:

  • Human plasma ultrafiltrates are precipitated with acetonitrile containing this compound as an internal standard.

  • The resulting mixture is further diluted with acetonitrile.

2. Chromatographic Separation:

  • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6µm)

  • Mobile Phase: Acetonitrile-water-acetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 0.2 mL/min

3. Mass Spectrometric Detection:

  • Instrument: Electrospray ionization triple quadrupole tandem mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Analysis Mode: Selected Reaction Monitoring (SRM)

Method 2: Quantification of Carboplatin in Human Plasma using Oxaliplatin as an Internal Standard

This method provides an alternative approach for the direct quantification of Carboplatin in human plasma.

1. Sample Preparation:

  • Carboplatin and the internal standard, Oxaliplatin, are extracted from 100 µL of plasma by protein precipitation using acetonitrile.

  • After vortexing and centrifugation, the supernatant is transferred to a 96-well plate.

  • The supernatant is then dried under nitrogen and reconstituted for LC-MS/MS analysis.

2. Chromatographic Separation:

  • Column: Luna C18 HPLC column (100 x 2.0 mm, 5 µ, 100 Å)

  • Mobile Phase: A gradient with formic acid in both water (MPA) and methanol (MPB).

3. Mass Spectrometric Detection:

  • Instrument: AB Sciex API-4000 LC-MS/MS

  • Ionization Mode: Positive ion electrospray

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (HILIC Column) inject->separate detect Mass Spectrometric Detection (SRM Mode) separate->detect ratio Calculate Peak Area Ratio (Carboplatin / this compound) detect->ratio quantify Quantify Carboplatin Concentration ratio->quantify end Final Result quantify->end

Caption: Experimental workflow for Carboplatin quantification using this compound.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties cluster_advantage Resulting Advantage carboplatin Carboplatin physchem Identical Physicochemical Properties carboplatin->physchem carboplatin_d4 This compound carboplatin_d4->physchem mass_diff Different Mass-to-Charge Ratio (m/z) carboplatin_d4->mass_diff coelution Co-elution during Chromatography physchem->coelution ionization Similar Ionization Efficiency physchem->ionization compensation Accurate Compensation for Matrix Effects & Variability coelution->compensation ionization->compensation mass_diff->compensation

Caption: Advantages of using a stable isotope-labeled internal standard.

Discussion

The choice of an internal standard is critical for the development of a robust and reliable bioanalytical method. A suitable internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability.

This compound as the Gold Standard:

Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for quantitative LC-MS/MS assays. The key advantages of using a SIL-IS include:

  • Identical Physicochemical Properties: this compound shares the same chemical structure and physicochemical properties as Carboplatin. This ensures that it behaves identically during sample extraction, chromatography, and ionization, leading to more accurate and precise results.

  • Co-elution: Due to their identical properties, the analyte and the SIL-IS co-elute from the liquid chromatography column. This is crucial for effective compensation of matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

  • Reduced Variability: By co-eluting and having similar ionization efficiencies, the SIL-IS effectively normalizes for variations in sample recovery, injection volume, and instrument response.

Comparison with Alternative Internal Standards:

While structural analogs like Oxaliplatin can be used as internal standards, they may not perfectly mimic the behavior of Carboplatin. Differences in their chemical structure can lead to variations in:

  • Extraction Recovery: The efficiency of extraction from the biological matrix may differ between the analyte and the structural analog.

  • Chromatographic Retention Time: Although structurally similar, they may not co-elute, leading to differential matrix effects.

  • Ionization Efficiency: The extent to which they are ionized in the mass spectrometer source can vary.

These differences can introduce bias and variability into the analytical results, potentially compromising the accuracy and precision of the method.

Conclusion

The validation of an analytical method for Carboplatin is significantly enhanced by the use of this compound as an internal standard. Its identical physicochemical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability. While methods using structural analogs are available, the use of a stable isotope-labeled internal standard like this compound is the preferred approach for achieving the highest quality data in regulated bioanalysis and clinical studies.

A Comparative Guide to Carboplatin-d4 and Cisplatin-d4 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of platinum-based chemotherapeutic agents, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Carboplatin-d4 and Cisplatin-d4, two commonly used internal standards for the bioanalysis of Carboplatin and Cisplatin, respectively. The information presented is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical monitoring studies.

Performance Characteristics

The ideal internal standard should mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby compensating for variability. Deuterated analogs like this compound and Cisplatin-d4 are considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to their non-labeled counterparts.

Key Performance Attributes:

  • Chemical Stability: The stability of the internal standard in biological matrices and during sample processing is critical. Cisplatin's stability is notably dependent on the chloride ion concentration in the solution.[1][2] Conversely, Carboplatin is more stable in various intravenous fluids but can undergo conversion to Cisplatin in the presence of chloride ions.[1][3][4][5] This inherent instability of Carboplatin in chloride-containing environments is a crucial consideration, as the deuterated internal standard is expected to exhibit similar behavior.

  • Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[6][7] A suitable internal standard should experience the same matrix effects as the analyte, thus providing effective correction. Both this compound and Cisplatin-d4, due to their structural similarity and co-elution with the parent drugs, are expected to effectively compensate for matrix-induced variations.

  • Chromatographic Co-elution: For optimal performance, the internal standard should co-elute with the analyte. This ensures that both compounds experience the same ionization conditions and potential matrix effects at the same time. Analytical methods are typically optimized to achieve this co-elution.[8][9][10]

The following table summarizes the key properties and performance considerations for this compound and Cisplatin-d4 as internal standards.

FeatureThis compoundCisplatin-d4Rationale & Considerations
Analyte CarboplatinCisplatinUsed for the quantification of their respective parent drug.
Molecular Weight Increased by 4 DaIncreased by 4 DaAllows for mass spectrometric differentiation from the analyte.
Chemical Stability Generally stable, but can convert to Cisplatin in the presence of Cl⁻ ions.[1][3][4][5]Stability is dependent on Cl⁻ ion concentration; less stable in low Cl⁻ environments.[1][2]The stability of the internal standard should match that of the analyte under the chosen sample preparation and storage conditions.
Matrix Effect Compensation Expected to be excellent due to co-elution and identical ionization properties.Expected to be excellent for the same reasons.Deuterated standards are the preferred choice for mitigating matrix effects in LC-MS/MS bioanalysis.[6]
Typical Bioanalytical Method LC-MS/MSLC-MS/MSProvides the necessary selectivity and sensitivity for quantification in complex biological matrices.[8][11][12]

Experimental Protocols

The following are representative protocols for the quantification of Carboplatin and Cisplatin in human plasma using their respective deuterated internal standards.

Quantification of Carboplatin in Human Plasma using this compound

This protocol is based on a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method.[8]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in water).
  • Vortex briefly to mix.
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: HILIC column (e.g., Accucore HILIC, 50mm x 2.1mm, 2.6µm)[8]
  • Mobile Phase: Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v)[8]
  • Flow Rate: 0.2 mL/min[8]
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Carboplatin: m/z 372 -> 294
  • This compound: m/z 376 -> 298

Quantification of Cisplatin in Human Plasma using Cisplatin-d4

This protocol involves a derivatization step followed by reversed-phase LC-MS/MS analysis. Cisplatin itself has poor chromatographic retention and ionization efficiency.[13] Derivatization with agents like diethyldithiocarbamate (DDTC) improves its analytical characteristics.[11]

1. Sample Preparation:

  • To 100 µL of plasma ultrafiltrate, add 10 µL of Cisplatin-d4 internal standard working solution (e.g., 100 ng/mL in water).
  • Add 50 µL of a DDTC solution (e.g., 1% in water).
  • Vortex and incubate at room temperature for 30 minutes to allow for derivatization.
  • Perform liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.
  • Transfer the organic layer to a new tube and evaporate to dryness.
  • Reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system
  • Column: C18 column (e.g., 50mm x 2.1mm, 1.8µm)
  • Mobile Phase: Gradient elution with Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 10 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions (for Pt(DDTC)2 complex):
  • Cisplatin-derivative: m/z 492 -> 116[11]
  • Cisplatin-d4-derivative: m/z 496 -> 116

Visualized Workflows

The following diagrams illustrate the analytical workflows for the quantification of Carboplatin and Cisplatin.

G cluster_0 Carboplatin Analysis Workflow A Plasma Sample B Add this compound (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G HILIC-MS/MS Analysis F->G

Carboplatin bioanalytical workflow.

G cluster_1 Cisplatin Analysis Workflow H Plasma Ultrafiltrate I Add Cisplatin-d4 (IS) H->I J Derivatization with DDTC I->J K Liquid-Liquid Extraction J->K L Evaporation of Organic Layer K->L M Reconstitution L->M N RP-LC-MS/MS Analysis M->N

Cisplatin bioanalytical workflow.
Conclusion

Both this compound and Cisplatin-d4 are indispensable tools for the accurate quantification of their respective parent drugs in biological matrices. The choice of internal standard is dictated by the analyte being measured. The primary difference in their application lies in the analytical strategy required for the parent compounds. Carboplatin can be analyzed directly using HILIC-MS/MS, while Cisplatin often necessitates a derivatization step to improve its chromatographic and mass spectrometric properties. Researchers should carefully consider the stability of both the analyte and the internal standard, particularly in the presence of chloride ions, to ensure the development of a robust and reliable bioanalytical method.

References

certificate of analysis for Carboplatin-d4 reference material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carboplatin-d4 reference material with its non-deuterated counterpart, Carboplatin. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference standard for their specific analytical needs. This document outlines key quality attributes, provides supporting experimental data, and details the analytical methodologies used for characterization.

Introduction to Carboplatin and its Deuterated Analog

Carboplatin is a platinum-based chemotherapy drug used in the treatment of various cancers. As a critical component in pharmaceutical analysis, a well-characterized reference standard is essential for accurate quantification and quality control. This compound, a deuterated version of Carboplatin, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the non-deuterated drug, but with a distinct mass.

Comparison of Key Quality Attributes

The selection of a suitable reference standard is paramount for the accuracy and reliability of analytical data. Below is a comparative summary of the typical specifications for this compound and standard Carboplatin reference materials from various pharmacopeias (United States Pharmacopeia - USP, British Pharmacopoeia - BP).

ParameterThis compound Reference MaterialCarboplatin Reference Material (USP/BP)
Chemical Formula C₆H₈D₄N₂O₄PtC₆H₁₂N₂O₄Pt
Molecular Weight 375.27 g/mol 371.25 g/mol
Purity (by HPLC) Typically >95% - 99.0%[1][2]98.0% - 102.0% (USP), ~99.8% (BP)
Isotopic Purity Information not publicly available in detail, but expected to be high for reliable use as an internal standard.Not Applicable
Identification Conforms to the structure by ¹H NMR, Mass SpectrometryConforms to the structure by IR, HPLC
Impurities Profile and limits not consistently published; specific to manufacturer.Specified in pharmacopeial monographs.

Experimental Data and Protocols

The characterization of reference standards involves a suite of analytical techniques to confirm identity, purity, and other critical parameters. Below are outlines of the typical experimental protocols employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of both Carboplatin and this compound.

  • Method: A reversed-phase HPLC method is commonly used.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile.

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Quantification: The purity is determined by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

MS is crucial for confirming the molecular weight of this compound and assessing its isotopic enrichment.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and the incorporation of deuterium atoms.

  • Isotopic Purity: The relative intensities of the isotopic peaks are analyzed to determine the percentage of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the reference material. For this compound, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.

Application of this compound in Bioanalytical Methods

This compound is predominantly used as an internal standard in the quantification of Carboplatin in biological matrices such as plasma and tissue. The following workflow illustrates its application in a typical LC-MS/MS bioanalytical assay.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / Solid Phase Extraction Spike->Extraction LC HPLC Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Ratio Calculate Peak Area Ratio (Carboplatin / this compound) MS->Ratio Quantification Quantification of Carboplatin Calibration Compare to Calibration Curve Ratio->Calibration Calibration->Quantification

Caption: Bioanalytical workflow using this compound as an internal standard.

Logical Framework for Reference Standard Selection

The choice between this compound and a standard Carboplatin reference material depends on the intended application. The following diagram provides a logical framework to guide this decision.

node_rect node_rect start Intended Application? is_ms Mass Spectrometry-based Assay? start->is_ms is_internal_std Internal Standard Needed? is_ms->is_internal_std Yes use_std Use Standard Carboplatin is_ms->use_std No (e.g., HPLC-UV) use_d4 Use this compound is_internal_std->use_d4 Yes is_internal_std->use_std No

Caption: Decision tree for selecting the appropriate Carboplatin reference standard.

Conclusion

The selection of an appropriate reference material is a critical step in ensuring the quality and accuracy of analytical results in pharmaceutical development and research. This compound offers significant advantages as an internal standard in mass spectrometry-based assays due to its high isotopic purity and similar physicochemical properties to the parent drug. For other applications, such as standard HPLC-UV analysis, a well-characterized non-deuterated Carboplatin reference standard from a reputable pharmacopeia is the appropriate choice. Researchers should always refer to the Certificate of Analysis provided by the supplier for detailed information on the specific lot of reference material being used.

References

A Comparative Guide to Internal Standards for Carboplatin Quantification: Focus on Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the linearity and accuracy of Carboplatin-d4 as an internal standard in the bioanalysis of Carboplatin, a widely used chemotherapy agent. The performance of this compound is compared with an alternative internal standard, Oxaliplatin, based on available experimental data. This document is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Executive Summary

The quantification of Carboplatin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is often the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision. This guide presents data from studies utilizing this compound and an alternative, Oxaliplatin, as internal standards for Carboplatin quantification.

Performance Data: Linearity and Accuracy

The following tables summarize the performance characteristics of LC-MS/MS methods for Carboplatin quantification using either this compound or Oxaliplatin as an internal standard. It is important to note that the data presented are from separate studies, and direct comparison should be made with consideration of the different experimental conditions.

Table 1: Method Performance using this compound as an Internal Standard [1]

ParameterResult
Linearity Range0.025 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (RE%)Within ±2.9%
Intra-day Precision (RSD%)1.5 - 4.3%
Inter-day Precision (RSD%)1.5 - 4.3%
Lower Limit of Quantification (LLOQ)0.025 µg/mL

Table 2: Method Performance using Oxaliplatin as an Internal Standard [2]

ParameterResult
Linearity Range50 - 10,000 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity was established
Accuracy (RE%)Within ±15% (as per general bioanalytical method validation guidance)
Precision (RSD%)Within 15% (as per general bioanalytical method validation guidance)
Lower Limit of Quantification (LLOQ)50 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols from the cited studies.

Method 1: Carboplatin Quantification using this compound Internal Standard[1]

Sample Preparation:

  • Human plasma ultrafiltrates were precipitated with acetonitrile containing this compound.

  • The resulting mixture was further diluted with acetonitrile.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Not specified.

  • Column: Accucore HILIC (50mm × 2.1mm i.d., 2.6µm).

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 0.2 mL/min.

  • MS System: Triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Selected Reaction Monitoring (SRM).

Method 2: Carboplatin Quantification using Oxaliplatin Internal Standard[2]

Sample Preparation:

  • 100 µL of human plasma was mixed with an internal standard solution (Oxaliplatin).

  • Proteins were precipitated by adding acetonitrile.

  • The mixture was vortexed and centrifuged.

  • The supernatant was transferred to a 96-well plate, dried under nitrogen, and reconstituted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Shimadzu UFLC LC-20AD.

  • Column: C18 HPLC column (Luna 100 x 2.0 mm, 5 µ, 100 Å).[2]

  • Mobile Phase: Gradient elution with formic acid in water (MPA) and methanol (MPB).[2]

  • Flow Rate: Not specified.

  • MS System: AB Sciex API-4000.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Plasma Sample add_is Add Internal Standard (this compound or Oxaliplatin) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Dry Down & Reconstitute (if necessary) supernatant->dry_reconstitute injection Inject into LC-MS/MS dry_reconstitute->injection chrom_sep Chromatographic Separation injection->chrom_sep ionization Electrospray Ionization (ESI) chrom_sep->ionization mass_analysis Mass Analysis (SRM/MRM) ionization->mass_analysis detection Detection mass_analysis->detection quantification Quantification (Peak Area Ratio) detection->quantification linearity Assess Linearity quantification->linearity accuracy Assess Accuracy quantification->accuracy

Caption: Experimental workflow for Carboplatin quantification using an internal standard.

signaling_pathway cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_detection Detection Carboplatin Carboplatin SamplePrep Sample Preparation (Extraction, etc.) Carboplatin->SamplePrep Carboplatin_d4 This compound Carboplatin_d4->SamplePrep Oxaliplatin Oxaliplatin Oxaliplatin->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS Detection (SRM/MRM) Ionization->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio

Caption: Logical relationship of analyte and internal standard in the analytical process.

Discussion

The choice of an internal standard is a critical decision in developing a robust bioanalytical method.

This compound: As a stable isotope-labeled internal standard, this compound is theoretically the ideal choice. It shares identical physicochemical properties with Carboplatin, ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar ionization efficiency lead to more effective compensation for matrix effects and variability in the analytical process, which is reflected in the high accuracy and precision reported in the study using this internal standard.[1]

Oxaliplatin: Oxaliplatin is a structural analog of Carboplatin and can be a suitable alternative when a stable isotope-labeled standard is not available or is cost-prohibitive. While it may not perfectly mimic the behavior of Carboplatin in all aspects, the study utilizing Oxaliplatin demonstrated that a validatable method could be developed.[2] However, the potential for differential matrix effects and extraction recovery between the analyte and a structural analog internal standard exists and should be thoroughly evaluated during method development and validation.

Stability: While specific stability data for this compound was not found, the stability of Carboplatin has been studied under various conditions. Carboplatin is known to be stable in plasma at -70°C for at least 46 days.[2] Deuterated standards are generally considered to have similar stability profiles to their non-deuterated counterparts. Therefore, it is reasonable to expect this compound to exhibit good stability under typical bioanalytical storage conditions.

Conclusion

Based on the available data, This compound demonstrates excellent performance as an internal standard for the quantification of Carboplatin, offering high accuracy and precision over a relevant concentration range. The use of a stable isotope-labeled internal standard like this compound is highly recommended for bioanalytical studies to ensure the highest quality data.

While Oxaliplatin can be used as an alternative, careful validation is required to ensure it adequately corrects for analytical variability. The choice between these internal standards will ultimately depend on the specific requirements of the study, including the desired level of accuracy, cost considerations, and the availability of the standards. Researchers should always adhere to regulatory guidelines, such as those from the FDA, for bioanalytical method validation to ensure data integrity.

References

The Analytical Edge: Evaluating Inter-day and Intra-day Precision with Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision and reliability of analytical methods are paramount. In the quantification of the chemotherapeutic agent Carboplatin, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of analytical methods for Carboplatin, with a focus on the performance of Carboplatin-d4 as an internal standard in ensuring inter-day and intra-day precision.

This comparison draws upon data from validated bioanalytical methods to highlight the advantages of using a stable isotope-labeled internal standard like this compound. The data presented underscores its role in minimizing variability and enhancing the robustness of quantitative assays.

Comparative Performance of Internal Standards

The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, compensating for variations in sample preparation and instrument response. For Carboplatin analysis, a deuterated analog, this compound, is often the preferred choice due to its chemical and physical similarity to the analyte. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, thus providing superior correction for any analytical variability.

Alternative internal standards, such as other platinum-based drugs like oxaliplatin, have also been utilized. While these can be effective, they may not perfectly mimic the behavior of Carboplatin under all analytical conditions, potentially leading to less precise results. The following tables summarize the performance of methods using this compound and an alternative internal standard.

Table 1: Inter-day and Intra-day Precision using this compound
Quality Control SampleIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low1.5 - 4.3±2.91.5 - 4.3±2.9
Medium1.5 - 4.3±2.91.5 - 4.3±2.9
High1.5 - 4.3±2.91.5 - 4.3±2.9

Data synthesized from a study quantifying Carboplatin in human plasma ultrafiltrates using LC-MS/MS with this compound as the internal standard.[1]

Table 2: Inter-day and Intra-day Precision using an Alternative Internal Standard (Oxaliplatin)
Quality Control SampleIntra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low≤7.6<13.1≤7.6<13.1
Medium≤7.6<13.1≤7.6<13.1
High≤7.6<13.1≤7.6<13.1

Data from a validated LC-MS/MS method for Carboplatin in human plasma using oxaliplatin as the internal standard.[2]

The data clearly indicates that the method employing this compound as an internal standard demonstrates superior precision, with lower Relative Standard Deviation (%RSD) values for both intra-day and inter-day analyses compared to the method using oxaliplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the summarized experimental protocols from the cited studies.

Protocol 1: Quantification of Carboplatin using this compound
  • Sample Preparation: Human plasma ultrafiltrates were precipitated with acetonitrile containing this compound as the internal standard. The resulting supernatant was further diluted with acetonitrile before injection.[1]

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column (Accucore HILIC, 50mm × 2.1mm, 2.6µm) was used.[1] The mobile phase consisted of acetonitrile, water, and acetic acid (90:10:0.1, v/v/v) at a flow rate of 0.2 mL/min.[1]

  • Mass Spectrometry: Detection was performed using a triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode.[1]

Protocol 2: Quantification of Carboplatin using Oxaliplatin
  • Sample Preparation: Carboplatin and the internal standard, oxaliplatin, were extracted from human plasma (100 µL) via protein precipitation with acetonitrile.[3] After centrifugation, the supernatant was dried and reconstituted for analysis.[3]

  • Chromatography: A C18 HPLC column (Luna 100 x 2.0 mm, 5 µm) was employed for separation.[3] A gradient elution with formic acid in water and methanol was used.[3]

  • Mass Spectrometry: An API-4000 LC-MS/MS system with positive ion electrospray and multiple reaction monitoring (MRM) was used for detection.[3]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the experimental workflow and the logical comparison of internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing p1 Plasma Sample Collection p2 Addition of Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Dilution p5->p6 a1 Injection into LC System p6->a1 a2 Chromatographic Separation (HILIC Column) a1->a2 a3 Ionization (ESI) a2->a3 a4 Mass Analysis (SRM) a3->a4 a5 Data Acquisition a4->a5 d1 Peak Integration a5->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Concentration Determination d2->d3

Caption: Experimental workflow for Carboplatin quantification.

internal_standard_comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Oxaliplatin) ideal_is Chemically Identical Physically Similar ideal_prop1 Co-elutes with Analyte ideal_is->ideal_prop1 ideal_prop2 Similar Ionization Efficiency ideal_is->ideal_prop2 ideal_prop3 Corrects for Matrix Effects ideal_is->ideal_prop3 ideal_result High Precision & Accuracy ideal_prop1->ideal_result ideal_prop2->ideal_result ideal_prop3->ideal_result alt_is Structurally Similar Different Chemical Properties alt_prop1 May not Co-elute Perfectly alt_is->alt_prop1 alt_prop2 Different Ionization Response alt_is->alt_prop2 alt_prop3 Incomplete Correction for Matrix Effects alt_is->alt_prop3 alt_result Potentially Lower Precision & Accuracy alt_prop1->alt_result alt_prop2->alt_result alt_prop3->alt_result

Caption: Comparison of internal standard characteristics.

References

comparison of analytical methods for carboplatin quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Methods for Carboplatin Quantification

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including ovarian and lung cancers. Accurate quantification of carboplatin in pharmaceutical formulations and biological matrices is paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a detailed comparison of the most common analytical methods employed for carboplatin quantification, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique for their specific application.

Comparison of Analytical Method Performance

The selection of an analytical method for carboplatin quantification hinges on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific goals of the analysis. The following table summarizes the quantitative performance of key analytical methods.

MethodLinearity Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)Sample Matrix
HPLC-UV 0.05 - 40[1]1[2]98.6 - 101.1[3]< 2.0[4]Injections[2], Plasma Ultrafiltrate[1]
LC-MS/MS 0.05 - 10[5]0.002 - 0.01[6][7]86.8 - 96.4[8]≤ 4.8[8]Human Plasma[5][8], Tumor Homogenates[9]
UV-Visible Spectrophotometry 7.5 - 180[3]7.5[3]99.2 - 100.6[4]1.3[3]Bulk and Pharmaceutical Dosage Forms[4]
Atomic Absorption Spectrometry 0.005 - 0.1500.005 (plasma ultrafiltrate)[10]Within ±15% of nominal< 9.5[10]Plasma, Plasma Ultrafiltrate, Urine[10]
Electroanalytical Methods 5 - 500[11]5[11]Not explicitly stated4.15[11]Pharmaceutical Formulations, Serum[11]
Capillary Electrophoresis 25 - 200[12]9.08 - 15.85[12]Not explicitly stated< 2[13]Pharmaceutical Samples, Body Fluids[14][15]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes related to carboplatin's mechanism and analysis.

Carboplatin's Mechanism of Action cluster_cell Cancer Cell cluster_downstream Cellular Response Carboplatin_ext Carboplatin (extracellular) Carboplatin_int Carboplatin (intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_Carboplatin Activated Carboplatin [Pt(NH3)2(H2O)2]2+ Carboplatin_int->Activated_Carboplatin Hydrolysis (Aquation) DNA Nuclear DNA Activated_Carboplatin->DNA Binding to N7 of Guanine DNA_Adducts Platinum-DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_Adducts Replication_Block Inhibition of DNA Replication DNA_Adducts->Replication_Block Transcription_Block Inhibition of Transcription DNA_Adducts->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of carboplatin leading to apoptosis.

LC-MS/MS Experimental Workflow for Carboplatin in Plasma Sample_Collection 1. Plasma Sample Collection (100 µL) Protein_Precipitation 2. Protein Precipitation (add Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Vortex & Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Transfer Supernatant Centrifugation->Supernatant_Transfer Drying 5. Dry under Nitrogen Supernatant_Transfer->Drying Reconstitution 6. Reconstitute Drying->Reconstitution LC_Injection 7. HPLC Injection Reconstitution->LC_Injection Chromatographic_Separation 8. Chromatographic Separation (e.g., C18 column) LC_Injection->Chromatographic_Separation Mass_Spectrometry 9. Mass Spectrometry (ESI+, MRM mode) Chromatographic_Separation->Mass_Spectrometry Data_Analysis 10. Data Analysis & Quantification Mass_Spectrometry->Data_Analysis

Caption: Typical workflow for LC-MS/MS analysis of carboplatin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the most frequently employed techniques for carboplatin quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of carboplatin in pharmaceutical dosage forms.

  • Chromatographic System:

    • Column: Inertsil amino, 250 mm × 4.6 mm i.d., 5 µm particle size.[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.[2]

    • Flow Rate: 2.0 mL/min.[2]

    • Detection: UV detection at 230 nm.[2]

    • Injection Volume: 20 µL.[16]

  • Sample Preparation (for Injection Dosage Form):

    • Accurately pipette 5 mL of carboplatin injection (10 mg/mL) into a 50 mL volumetric flask.[16]

    • Add 25 mL of water and mix well.[16]

    • Make up the volume to the mark with water.[16]

  • Standard Solution Preparation:

    • Accurately weigh about 50 mg of carboplatin reference standard and transfer to a 50 mL volumetric flask.[16]

    • Add 25 mL of water and sonicate for 5 minutes to dissolve.[16]

    • Make up the volume to the mark with water to obtain a 1 mg/mL solution.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying carboplatin in biological matrices due to its high sensitivity and specificity.

  • Chromatographic and Mass Spectrometric System:

    • LC System: Shimadzu UFLC LC-20AD or equivalent.[5]

    • Column: Luna C18, 100 x 2.0 mm, 5 µm.[5]

    • Mobile Phase: Gradient elution with formic acid in water (MPA) and methanol (MPB).[5]

    • Mass Spectrometer: AB Sciex API-4000 or equivalent.[5]

    • Ionization Mode: Positive ion electrospray (ESI+).[5]

    • Detection: Multiple Reaction Monitoring (MRM).[5]

  • Sample Preparation (from Human Plasma):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.[5]

    • Add an internal standard (e.g., oxaliplatin).[5]

    • Perform protein precipitation by adding acetonitrile.[5]

    • Vortex the mixture and then centrifuge.[5]

    • Transfer the supernatant to a 96-well plate.[5]

    • Evaporate the solvent under a stream of nitrogen.[5]

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[5]

UV-Visible Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of carboplatin in bulk and pharmaceutical formulations.

  • Instrumentation:

    • UV-Visible Spectrophotometer (e.g., Shimadzu 1601).[3]

    • Matched quartz cells with a 10mm path length.[4]

  • Methodology:

    • Solvent: Distilled water.[4]

    • Wavelength of Maximum Absorbance (λmax): 230 nm.[4]

    • Standard Stock Solution:

      • Accurately weigh 10 mg of carboplatin and dissolve in a 10 mL volumetric flask with distilled water to get a 1000 µg/mL solution.[4]

      • Dilute 1 mL of the stock solution to 10 mL to obtain a working standard of 100 µg/mL.[4]

    • Calibration Curve: Prepare a series of dilutions from the working standard to cover the linearity range (e.g., 20-180 µg/mL) and measure their absorbance at 230 nm.[4]

    • Sample Analysis: Prepare the sample solution similarly and measure its absorbance. The concentration is determined from the calibration curve.

Conclusion

The choice of an analytical method for carboplatin quantification is dictated by the specific requirements of the study. For routine quality control of pharmaceutical formulations, HPLC-UV and UV-Visible Spectrophotometry offer simple, cost-effective, and reliable solutions.[2][4] When high sensitivity and selectivity are paramount, particularly for the analysis of complex biological matrices like plasma and tissue, LC-MS/MS is the undisputed method of choice.[5][6] Atomic Absorption Spectrometry provides a robust method for determining total platinum content, which can be an indirect measure of carboplatin, especially in pharmacokinetic studies.[10] Electroanalytical methods and Capillary Electrophoresis are emerging as promising alternatives, offering advantages such as rapid analysis and low sample consumption, though they are not as widely adopted yet.[11][14] By understanding the strengths and limitations of each technique, researchers can confidently select and implement the most suitable method to achieve their analytical goals.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. The use of a deuterated internal standard (IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the benchmark for achieving this high level of confidence. This guide provides a comprehensive comparison, supported by experimental principles, to justify the selection of a deuterated internal standard over other alternatives.

The Critical Role of an Internal Standard

An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte of interest.[1][2] Its primary function is to compensate for variability that can be introduced during sample preparation, injection, and analysis.[1][2] An ideal internal standard should closely mimic the chemical and physical properties of the analyte to effectively account for these variations.[2]

Why Deuterated Internal Standards Reign Supreme

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen.[3] This seemingly minor modification provides significant advantages that make it the preferred choice in bioanalysis.[4][5]

1. Mitigating the Matrix Effect:

The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[6][7] This can lead to inaccurate and imprecise results.[8]

Because a deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects.[6] By co-eluting with the analyte, it effectively normalizes the signal response, ensuring that the ratio of the analyte to the internal standard remains constant, even in the presence of interfering substances.[6] Non-isotopic internal standards, or structural analogs, may have different physicochemical properties and chromatographic behavior, leading to a failure to adequately compensate for the matrix effect.[2][6]

2. Identical Physicochemical Properties:

Deuterated internal standards share the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[1] This near-perfect mimicry ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final concentration measurement. Structural analogs, on the other hand, can exhibit different extraction efficiencies and chromatographic behaviors, leading to biased results.[4][9]

3. Enhanced Precision and Accuracy:

The use of a deuterated internal standard significantly improves the precision and accuracy of bioanalytical methods.[9] By correcting for variations in extraction, injection volume, and ionization, it reduces the overall variability of the assay, leading to more reliable and reproducible data.[2][10] This is crucial for regulatory submissions and making critical decisions in drug development.[6]

Comparison of Internal Standard Types

To illustrate the superiority of deuterated internal standards, the following table summarizes the key performance characteristics compared to other common alternatives.

Parameter Deuterated Internal Standard Structural Analog (Non-isotopic) No Internal Standard
Matrix Effect Compensation ExcellentPoor to ModerateNone
Chromatographic Co-elution IdenticalVariableNot Applicable
Extraction Recovery IdenticalVariableNot Applicable
Ionization Efficiency IdenticalVariableNot Applicable
Precision (%CV) LowModerate to HighHigh
Accuracy (%Bias) LowModerate to HighHigh
Regulatory Acceptance Highly Recommended[6]May Require JustificationNot Acceptable for Regulated Bioanalysis

Experimental Protocol: Assessing the Matrix Effect

A key experiment to justify the use of a deuterated internal standard is the quantitative assessment of the matrix effect.

Objective: To compare the ability of a deuterated internal standard and a structural analog to compensate for matrix-induced signal suppression or enhancement.

Methodology:

  • Sample Preparation:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent.

      • Set B (Post-extraction Spike): Blank biological matrix is extracted, and then the analyte and internal standard are spiked into the final extract.

      • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.

  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the matrix factor by dividing the peak area of the analyte in Set B by the peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 indicates effective compensation for the matrix effect.

Expected Results: The deuterated internal standard will exhibit an IS-normalized MF closer to 1 across different lots of the biological matrix compared to the structural analog, demonstrating its superior ability to correct for the matrix effect.

Logical Justification for Deuterated Internal Standard Selection

The decision to use a deuterated internal standard is a logical progression based on the fundamental requirements of accurate bioanalysis. The following diagram illustrates this relationship.

G cluster_0 Core Requirement cluster_1 Key Challenges cluster_2 Ideal Solution cluster_3 Essential Properties cluster_4 Optimal Choice AccurateQuantification Accurate Bioanalytical Quantification MatrixEffect Matrix Effect (Ion Suppression/Enhancement) AccurateQuantification->MatrixEffect is affected by Variability Process Variability (Extraction, Injection) AccurateQuantification->Variability is affected by IdealIS Ideal Internal Standard MatrixEffect->IdealIS is mitigated by Variability->IdealIS is mitigated by CoElution Co-elution with Analyte IdealIS->CoElution possesses SimilarBehavior Similar Physicochemical Behavior IdealIS->SimilarBehavior possesses DeuteratedIS Deuterated Internal Standard CoElution->DeuteratedIS is best embodied by SimilarBehavior->DeuteratedIS is best embodied by

Caption: Logical flow justifying the use of a deuterated internal standard.

Conclusion

While the initial cost of synthesizing a deuterated internal standard may be higher than using a readily available structural analog, the long-term benefits in terms of data quality, reliability, and regulatory compliance are undeniable.[6] For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and success of their bioanalytical studies. The robust and accurate data generated provides a solid foundation for crucial decisions throughout the drug development pipeline.

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust and reliable bioanalytical methods. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their common alternative, structural analog internal standards, supported by regulatory context, experimental data, and detailed methodologies.

The use of an internal standard is fundamental in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, to compensate for variability during sample preparation and analysis.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, with a clear preference for the use of SIL-ISs whenever possible.[2][3]

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-ISs)

A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This modification results in a compound with a higher mass, allowing it to be distinguished from the analyte by the mass spectrometer, while ideally retaining identical physicochemical properties.[4] This near-identical nature is the primary reason for its preference in regulated bioanalysis.

Advantages of SIL-ISs:

  • Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's signal due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS bioanalysis.[5] Because a SIL-IS co-elutes with the analyte and experiences the same ionization effects, it provides the most effective compensation.[4]

  • Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are effectively normalized as both the analyte and the SIL-IS are affected similarly.[6]

  • Improved Precision and Accuracy: The close tracking of the analyte by the SIL-IS throughout the analytical process generally leads to lower variability and higher accuracy in the final concentration measurements.[7]

Potential Challenges with SIL-ISs:

  • Isotopic Exchange: Deuterium labels, particularly those on exchangeable protons (e.g., on hydroxyl or amine groups), can be replaced by protons from the solvent or matrix, compromising the integrity of the standard.[8]

  • Chromatographic Separation (Isotope Effect): The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the SIL-IS. If this separation is significant, the two compounds may experience different matrix effects, leading to inaccurate results.[8]

  • Cost and Availability: The synthesis of custom SIL-ISs can be expensive and time-consuming.[8]

The Alternative: Structural Analog Internal Standards

When a SIL-IS is not feasible, a structural analog is the next best choice. This is a compound that is chemically similar to the analyte but not identical.

Advantages of Structural Analog ISs:

  • Lower Cost and Greater Availability: Structural analogs are often more readily available and less expensive than custom-synthesized SIL-ISs.

  • Acceptable Performance in Many Cases: For many applications, a well-chosen structural analog can provide adequate compensation for analytical variability.

Disadvantages of Structural Analog ISs:

  • Differential Response to Matrix Effects: Due to differences in chemical structure, the analog IS may not experience the same degree of ion suppression or enhancement as the analyte, leading to biased results.

  • Differences in Extraction Recovery: The extraction efficiency of the analog IS from the biological matrix may differ from that of the analyte.

  • Chromatographic Separation: The retention time of the analog IS will likely differ from the analyte, increasing the probability of experiencing different matrix effects.

Performance Comparison: SIL-IS vs. Structural Analog IS

The following tables summarize quantitative data from published studies comparing the performance of SIL-ISs and structural analog ISs in bioanalytical methods.

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (% CV)Study Reference
Tacrolimus SIL-IS (¹³C,D₂-Tacrolimus) -0.45 to 0.63 <3.09 [9]
Analog IS (Ascomycin) -2.65 to 1.71 <3.63 [9]
Everolimus SIL-IS (Everolimus-d4) Slope vs. Reference Method: 0.95 4.3 - 7.2
Analog IS (32-desmethoxyrapamycin) Slope vs. Reference Method: 0.83 4.3 - 7.2

Note: The data presented are from specific studies and may not be generalizable to all analytes and methods. The performance of a structural analog is highly dependent on its similarity to the analyte.

For the quantification of protein and peptide therapeutics, the choice of internal standard is more complex. While a full-length stable isotope-labeled protein is the ideal IS, it is often prohibitively expensive. Consequently, stable isotope-labeled peptides, obtained from the digestion of the protein, are commonly used. Extended SIL-peptides, which include additional amino acids at the N- and C-termini, can offer better tracking of the enzymatic digestion process.

Experimental Protocols

Detailed and validated experimental protocols are fundamental to ensuring the reliability of bioanalytical data. Below are outlines for key experiments related to the use of internal standards.

Matrix Effect Assessment

The matrix effect is evaluated to ensure that components in the biological matrix do not interfere with the quantification of the analyte. Two common methods are post-column infusion and the standard addition method.[5]

Post-Column Infusion Protocol:

  • A solution of the analyte is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer ion source.

  • A blank, extracted biological matrix sample is injected onto the column.

  • The signal of the infused analyte is monitored. Any suppression or enhancement of the signal at the retention time of the analyte indicates a matrix effect.

Standard Addition Protocol:

  • Aliquots of a biological sample are spiked with increasing known concentrations of the analyte.

  • The samples are analyzed, and the instrument response is plotted against the added concentration.

  • The plot is extrapolated to the x-axis to determine the endogenous concentration of the analyte in the sample.

  • The slope of the standard addition curve is compared to the slope of a calibration curve prepared in a neat solution. A significant difference in slopes indicates a matrix effect.

Stability Assessment

Stability experiments are conducted to ensure that the concentration of the analyte and internal standard does not change during sample handling, processing, and storage.[10]

Freeze-Thaw Stability:

  • Prepare replicate quality control (QC) samples at low and high concentrations.

  • Analyze one set of QC samples immediately.

  • Subject the remaining sets to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).

  • Analyze the thawed QC samples and compare the results to the freshly analyzed samples. The mean concentration should be within ±15% of the nominal concentration.[11]

Bench-Top Stability:

  • Prepare replicate QC samples at low and high concentrations.

  • Leave the samples on the laboratory bench at room temperature for a specified period that mimics the expected sample handling time.

  • Analyze the samples and compare the results to freshly prepared QC samples. The acceptance criteria are the same as for freeze-thaw stability.[11]

Recovery Assessment

Recovery experiments determine the efficiency of the extraction process for the analyte and the internal standard.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked into the mobile phase (representing 100% recovery).

    • Set B: Blank biological matrix is extracted, and then the analyte and IS are added to the final extract.

    • Set C: Analyte and IS are spiked into the biological matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

  • While 100% recovery is not required, it should be consistent and reproducible.[12]

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for understanding and reproducing bioanalytical methods.

Bioanalytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow from sample preparation to data analysis.

Matrix_Effect_Assessment cluster_PostColumn_Infusion Post-Column Infusion Method cluster_Standard_Addition Standard Addition Method A1 Infuse Analyte Solution Post-Column A2 Inject Extracted Blank Matrix A3 Monitor Analyte Signal A4 Observe Signal Suppression/Enhancement B1 Spike Biological Sample with Increasing Analyte Concentrations B2 Analyze Samples B3 Plot Response vs. Added Concentration B4 Compare Slope to Neat Solution Calibration

Caption: Two common methods for assessing matrix effects in bioanalytical assays.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are the preferred choice in regulated bioanalysis due to their ability to effectively compensate for matrix effects and variability in sample preparation, leading to superior accuracy and precision. While structural analog internal standards offer a viable alternative when SIL-ISs are not available, their performance must be carefully evaluated to ensure they provide adequate correction. The experimental protocols outlined in this guide provide a framework for the rigorous validation of bioanalytical methods, ensuring the generation of high-quality data for regulatory submissions.

References

Performance of Carboplatin-d4 in Bioanalytical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a detailed comparison of the performance of Carboplatin-d4 as an internal standard in the bioanalysis of carboplatin across various biological fluids. The information presented is based on published experimental data to aid in the selection of the most appropriate analytical methodology.

Carboplatin, a cornerstone of chemotherapy regimens, requires precise monitoring of its concentration in patients to optimize efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to ensure the accuracy and reliability of quantitative bioanalytical methods, primarily those employing liquid chromatography-mass spectrometry (LC-MS). This guide delves into the performance characteristics of this compound in human plasma and urine, and compares it with alternative internal standards and analytical techniques.

Comparative Performance Data

The following tables summarize the quantitative performance of analytical methods utilizing this compound and a common alternative, oxaliplatin, as internal standards for the determination of carboplatin in human plasma.

Table 1: Performance of this compound as an Internal Standard for Carboplatin Quantification in Human Plasma Ultrafiltrate

ParameterPerformance MetricReference
Linearity Range0.025 - 50 µg/mL[1]
Intra-day Precision (RSD)1.5 - 4.3%[1]
Inter-day Precision (RSD)1.5 - 4.3%[1]
Accuracy (RE)Within ±2.9%[1]

Table 2: Performance of Oxaliplatin as an Internal Standard for Carboplatin Quantification in Human Plasma

ParameterPerformance MetricReference
Linearity Range50 - 10,000 ng/mL[2]
Intra-day Precision (CV)Not explicitly stated
Inter-day Precision (CV)Not explicitly stated
Accuracy (RE)Not explicitly stated

Comparison with Other Analytical Alternatives

Beyond the choice of internal standard, the overall analytical methodology plays a crucial role in the reliable quantification of carboplatin. A comparison of different techniques for the determination of platinated cytostatic drugs in urine highlights the strengths of LC-MS/MS. The LC-MS/MS method demonstrated superior analytical features with a relative standard deviation (RSD) of ≤ 12.8% and a coefficient of determination (R²) of ≥ 0.991.

Experimental Protocols

Method Using this compound in Human Plasma Ultrafiltrate[1]
  • Sample Preparation: Human plasma ultrafiltrates were subjected to protein precipitation using acetonitrile that contained this compound as the internal standard. The resulting supernatant was then further diluted with acetonitrile before analysis.

  • Chromatography: Chromatographic separation was achieved on an Accucore HILIC column (50mm × 2.1mm i.d., 2.6µm).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, water, and acetic acid (90:10:0.1, v/v/v) was used at a flow rate of 0.2 mL/min.

  • Detection: Detection was carried out using a triple quadrupole tandem mass spectrometer with electrospray ionization (ESI) operating in the selected reaction monitoring (SRM) mode.

Method Using Oxaliplatin in Human Plasma[2]
  • Sample Preparation: Carboplatin and the internal standard, oxaliplatin, were extracted from 100 µL of human plasma via protein precipitation with acetonitrile. Following vortexing and centrifugation, the supernatant was transferred, dried under nitrogen, and reconstituted for analysis.

  • Chromatography: A C18 HPLC column (Luna 100 x 2.0 mm, 5 µm) was used for the separation of the analytes.

  • Detection: Analytes were detected by multiple reaction monitoring (MRM) in positive ion electrospray mode on an API-4000 LC-MS/MS system.

Visualizing the Analytical Workflow

The following diagrams illustrate the key steps in the bioanalytical workflow for carboplatin quantification and the logical relationships in selecting an appropriate analytical method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) AddIS Addition of Internal Standard (this compound) BiologicalMatrix->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection Injection into LC-MS/MS SupernatantCollection->Injection Chromatography Chromatographic Separation (HILIC/C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassDetection Mass Detection (SRM/MRM) Ionization->MassDetection PeakIntegration Peak Integration MassDetection->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for the quantification of carboplatin using this compound.

G cluster_matrix Biological Matrix cluster_is Internal Standard cluster_method Analytical Method cluster_performance Performance Metrics Analyte Carboplatin Analysis Plasma Plasma Analyte->Plasma Urine Urine Analyte->Urine Tissue Tissue Analyte->Tissue Carboplatin_d4 This compound (Stable Isotope Labeled) Analyte->Carboplatin_d4 Oxaliplatin Oxaliplatin (Structural Analog) Analyte->Oxaliplatin Other Other Analogs Analyte->Other LC_MSMS LC-MS/MS Analyte->LC_MSMS ICP_MS ICP-MS Analyte->ICP_MS HPLC_UV HPLC-UV Analyte->HPLC_UV MatrixEffect Matrix Effect Plasma->MatrixEffect Urine->MatrixEffect Tissue->MatrixEffect Linearity Linearity Carboplatin_d4->Linearity Oxaliplatin->Linearity Other->Linearity Accuracy Accuracy LC_MSMS->Accuracy ICP_MS->Accuracy HPLC_UV->Accuracy Result Optimal Method Selection Precision Precision

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carboplatin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Carboplatin-d4, a deuterated analog of the chemotherapy agent Carboplatin. Adherence to these procedures is critical to protect personnel and the environment from exposure to this cytotoxic compound.

This compound, like its non-deuterated counterpart, is a potent antineoplastic agent that should be handled with utmost care. Its disposal is governed by regulations for hazardous and cytotoxic waste. The following step-by-step guidance outlines the necessary procedures for the safe management and disposal of this compound waste.

Waste Categorization and Handling

Proper segregation of waste is the first and most critical step in the disposal process. This compound waste is categorized into two main streams: trace and bulk chemotherapy waste. Each category has specific handling and disposal requirements.

Waste CategoryDescriptionDisposal ContainerDisposal Method
Trace Waste Items contaminated with less than 3% of the original weight of the active compound. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other personal protective equipment (PPE).Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" or "Cytotoxic Waste." Sharps must be placed in a designated yellow sharps container.Incineration at a licensed facility.
Bulk Waste Unused or expired this compound, partially filled containers, and materials heavily contaminated from a spill.Black, RCRA-approved hazardous waste containers, clearly labeled as "Hazardous Waste - Chemotherapy."Treatment at a licensed hazardous waste facility.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling any this compound waste, don appropriate PPE, including two pairs of chemotherapy-rated gloves, a disposable gown, safety goggles, and a face shield.

  • Waste Segregation: At the point of generation, carefully separate waste into "trace" and "bulk" categories as defined in the table above.

  • Containerization:

    • Place trace waste into designated yellow containers. Do not overfill containers.

    • Dispose of all sharps, such as needles and syringes, directly into a yellow, puncture-proof sharps container labeled for chemotherapy waste.

    • Collect bulk waste in a black, RCRA-approved hazardous waste container. Ensure the container is properly sealed.

  • Labeling: All waste containers must be clearly labeled with their contents and the appropriate hazard symbols.

  • Storage: Store filled waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.

  • Decontamination of Reusable Equipment: Any reusable equipment that comes into contact with this compound must be decontaminated. A recommended practice involves washing the equipment thoroughly with soap and water. For spills, a multi-step cleaning process is advised, starting with an absorbent pad, followed by cleaning with a detergent solution, and then rinsing with water.

Spill Management

In the event of a this compound spill, immediate action is required to contain the contamination and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on a full set of PPE, including respiratory protection if the spill involves a powder.

  • Contain the Spill:

    • For liquid spills, cover with an absorbent pad.

    • For powder spills, gently cover with a damp absorbent pad to avoid aerosolization.

  • Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a bulk chemotherapy waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a thorough rinse with water.

  • Dispose of Waste: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black RCRA container.

Logical Workflow for this compound Disposal

cluster_prep Waste Generation cluster_segregation Segregation cluster_containerization Containerization cluster_disposal Final Disposal A This compound Use B Categorize Waste A->B C Trace Waste (<3%) B->C Yes D Bulk Waste (>3%) B->D No E Yellow 'Trace Chemo' Container C->E F Black 'RCRA Hazardous' Container D->F G Incineration E->G H Hazardous Waste Treatment F->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: While chemical degradation using agents like sodium hypochlorite can be effective for decontaminating surfaces, there are no universally established protocols for the chemical neutralization of bulk this compound waste for disposal. The procedures outlined above for segregation and disposal through licensed waste management services are the standard and required methods. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.